molecular formula C4H11NO2 B1283020 4-Aminobutane-1,2-diol CAS No. 83430-32-4

4-Aminobutane-1,2-diol

Cat. No.: B1283020
CAS No.: 83430-32-4
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-UHFFFAOYSA-N
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Description

4-Aminobutane-1,2-diol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSRJNMSIMAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558977
Record name 4-Aminobutane-1,2-diol
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Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83430-32-4
Record name 4-Aminobutane-1,2-diol
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URL https://comptox.epa.gov/dashboard/DTXSID20558977
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Record name 4-Amino-1,2-butanediol
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminobutane-1,2-diol is a chiral amino alcohol with potential applications in the synthesis of novel pharmaceutical compounds and as a building block in medicinal chemistry. Its structure, possessing both amine and diol functionalities, allows for a variety of chemical modifications, making it a versatile scaffold. A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to unambiguously confirm its identity, purity, and structure.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is as follows:

This structure contains four distinct carbon environments and a number of labile protons (from the amine and hydroxyl groups), which will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals for the protons at each carbon. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to observe the exchangeable protons of the -NH₂ and -OH groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-1~3.3 - 3.5Multiplet2HDiastereotopic protons adjacent to a stereocenter (C2) and a hydroxyl group.
H-2~3.6 - 3.8Multiplet1HMethine proton attached to a carbon bearing a hydroxyl group and adjacent to a methylene and another stereocenter.
H-3~1.5 - 1.7Multiplet2HMethylene protons adjacent to a stereocenter and a methylene group attached to nitrogen.
H-4~2.8 - 3.0Multiplet2HMethylene protons adjacent to the amino group.
-NH₂VariableBroad Singlet2HExchangeable protons of the primary amine.
C1-OHVariableBroad Singlet1HExchangeable proton of the primary alcohol.
C2-OHVariableBroad Singlet1HExchangeable proton of the secondary alcohol.

Rationale: The predictions are based on the analysis of related structures. For instance, in 1,2-butanediol, the protons on the carbon bearing the hydroxyl groups appear in the 3.2-3.8 ppm range.[1] The protons adjacent to the amino group in 4-amino-1-butanol are found around 2.7-2.9 ppm.[2] The complexity of the multiplicities arises from the presence of a chiral center at C2, which can render adjacent methylene protons diastereotopic, leading to more complex splitting patterns than simple first-order rules would predict.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C-1~67 - 70Carbon of a primary alcohol, deshielded by the oxygen atom.
C-2~72 - 75Carbon of a secondary alcohol, deshielded by the oxygen atom.
C-3~33 - 36Aliphatic methylene carbon.
C-4~40 - 43Methylene carbon attached to the nitrogen atom.

Rationale: These predictions are derived from the known chemical shifts of similar molecules. For example, in 1,2-butanediol, the carbons bearing the hydroxyl groups resonate at approximately 67 ppm and 73 ppm. The carbon attached to the nitrogen in aminoalkanols typically appears in the 40-50 ppm range.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

    • To confirm the identity of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Instrument Setup (Tune, Match, Shim) b->c d Acquire 1D ¹H Spectrum c->d e Acquire 1D ¹³C Spectrum (with decoupling) d->e f Perform 2D NMR (COSY, HSQC - Optional) e->f g Fourier Transform f->g h Phase Correction g->h i Baseline Correction h->i j Integration & Peak Picking i->j

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the presence of O-H, N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3200 - 3600Strong, Broad
AmineN-H stretch3300 - 3500Medium (doublet for primary amine)
AlkaneC-H stretch2850 - 3000Medium to Strong
AmineN-H bend1590 - 1650Medium
AlcoholC-O stretch1050 - 1150Strong
AmineC-N stretch1020 - 1250Medium

Rationale: The broad O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding. Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The C-H stretching and bending vibrations are characteristic of the alkane backbone. The C-O and C-N stretching vibrations confirm the presence of the alcohol and amine functionalities, respectively.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates (NaCl or KBr) is suitable. ATR is often the simplest method.

    • ATR: Place a small amount of the sample directly on the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal (or KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow Diagram

IR_Workflow A Sample Preparation (e.g., place on ATR crystal) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (empty accessory) D Process Spectrum (Background correction, peak labeling) B->D C->D

Caption: General workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₄H₁₁NO₂, Molecular Weight: 105.14 g/mol ), the mass spectrum will provide the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 105. Depending on the ionization method (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z = 106 may be more prominent.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms is a common fragmentation pathway.

      • Loss of CH₂OH (m/z = 31) would lead to a fragment at m/z = 74.

      • Cleavage between C2 and C3 could lead to fragments at m/z = 60 (HOCH-CH₂OH) and m/z = 45 (NH₂-CH₂-CH₂).

      • A prominent peak at m/z = 30 corresponding to [CH₂=NH₂]⁺ is characteristic of primary amines.

    • Dehydration: Loss of a water molecule (m/z = 18) from the molecular ion could result in a peak at m/z = 87.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
106[M+H]⁺
105[M]⁺
87[M-H₂O]⁺
74[M-CH₂OH]⁺
60[HOCH-CH₂OH]⁺
45[NH₂-CH₂-CH₂]⁺
30[CH₂=NH₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation and Ionization:

    • Use a mass spectrometer equipped with an appropriate ionization source. ESI is a soft ionization technique well-suited for polar molecules like this compound and is likely to produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a harder technique that will induce more fragmentation.

    • The instrument can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

    • For fragmentation studies (MS/MS), the parent ion of interest (e.g., m/z = 106) can be isolated and fragmented by collision-induced dissociation (CID) to confirm the proposed fragmentation patterns.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution B Infuse into Ion Source (e.g., ESI) A->B C Mass Analysis (e.g., TOF, Quadrupole) B->C D Tandem MS (MS/MS) (Optional for Fragmentation) C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F

Caption: Workflow for mass spectrometry analysis.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, based on sound chemical principles and data from analogous compounds. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the necessary data to verify the synthesis and purity of this compound, enabling its further use in drug discovery and development. The combination of these techniques provides a self-validating system for the comprehensive characterization of this important chemical entity.

References

  • PubChem. This compound hydrochloride. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Solubility of 4-Aminobutane-1,2-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-aminobutane-1,2-diol, a molecule of interest in pharmaceutical research and development. By synthesizing known physicochemical properties with data from structurally analogous compounds, this document offers a robust framework for understanding and predicting its behavior in various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for formulation, synthesis, and analytical applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For a molecule like this compound, which possesses both polar hydroxyl and amino functional groups, a nuanced understanding of its interactions with different solvents is paramount. This guide delves into the structural features of this compound to predict its solubility profile and provides actionable protocols for its empirical determination.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₄H₁₁NO₂) possesses a flexible four-carbon backbone with three key functional groups: a primary amine (-NH₂) and two hydroxyl groups (-OH) at positions 1 and 2.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight105.14 g/mol
XLogP3-AA (Predicted)-2.1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bond Count3
pKa (Predicted)Basic: ~9.5-10.5 (amine), Acidic: ~14-15 (hydroxyls)Inferred from similar structures

The presence of multiple hydrogen bond donors and acceptors, combined with a low predicted octanol-water partition coefficient (XLogP3-AA of -2.1), strongly suggests a hydrophilic nature and high affinity for polar solvents.

Predicted Solubility Profile: A Qualitative Assessment

Diagram: Intermolecular Interactions of this compound in Polar Protic Solvents

G cluster_solute This compound cluster_solvent Water (H₂O) ABD H₂N-(CH₂)₂-CH(OH)-CH₂(OH) H2O_1 H-O-H ABD->H2O_1 H-Bond (Donor: -OH) H2O_2 H-O-H ABD->H2O_2 H-Bond (Donor: -NH₂) H2O_3 H-O-H ABD->H2O_3 H-Bond (Acceptor: N, O)

Caption: Hydrogen bonding between this compound and water molecules.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Prediction: High Solubility / Miscible.

The primary amine and two hydroxyl groups of this compound can readily participate in hydrogen bonding with polar protic solvents. The high polarity of these solvents will effectively solvate the polar functional groups of the molecule. Structurally similar compounds, such as 1,2-butanediol, are miscible with water and soluble in ethanol. Therefore, this compound is expected to exhibit excellent solubility in water and other polar protic solvents.

Polar Aprotic Solvents (e.g., DMSO, Acetone)

Prediction: Good to Moderate Solubility.

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors but not donors. While they can interact with the hydroxyl and amino protons of this compound, the solvation is generally less effective than with protic solvents. The related compound 2-aminobutane shows solubility in acetone. It is therefore anticipated that this compound will have good solubility in DMSO and moderate solubility in acetone.

Nonpolar Solvents (e.g., Hexane, Toluene)

Prediction: Poor to Insoluble.

Nonpolar solvents lack the ability to form significant electrostatic interactions or hydrogen bonds with the highly polar functional groups of this compound. The principle of "like dissolves like" suggests that the molecule will have very limited solubility in such solvents. The hydrocarbon backbone is too short to impart significant nonpolar character. For instance, 1,2-butanediol is insoluble in hydrocarbons.

Table: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleStrong hydrogen bonding (donor and acceptor) and dipole-dipole interactions.
Polar Aprotic DMSO, Acetone, DMFGood to ModerateHydrogen bond acceptance and dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherPoor / InsolubleLack of favorable intermolecular interactions to overcome solute-solute forces.

Experimental Determination of Solubility: Protocols

To obtain quantitative solubility data, standardized experimental methods are essential. The following are recommended protocols for determining the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Diagram: Shake-Flask Solubility Determination Workflow

G Start Start: Prepare Saturated Solution Add_Excess Add excess this compound to the chosen solvent in a sealed vial. Start->Add_Excess Equilibrate Agitate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium. Add_Excess->Equilibrate Separate Separate the solid and liquid phases (e.g., by centrifugation or filtration). Equilibrate->Separate Analyze Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, GC, NMR). Separate->Analyze Calculate Calculate the solubility in appropriate units (e.g., mg/mL, mol/L). Analyze->Calculate End End: Quantitative Solubility Value Calculate->End

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath at 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS), Gas Chromatography (GC) if the compound is thermally stable and volatile, or Quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).

Polythermal Method

This method is useful for determining the temperature dependence of solubility.

Step-by-Step Protocol:

  • Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest.

  • Heating and Cooling Cycles: Subject each sample to controlled heating and cooling cycles while monitoring for the dissolution and precipitation of the solid phase, often visually or with a turbidity sensor.

  • Temperature Determination: The temperature at which the last solid particle dissolves upon heating is recorded as the saturation temperature for that specific concentration.

  • Solubility Curve: Plot the concentration versus the saturation temperature to generate a solubility curve.

Influence of pH on Aqueous Solubility

The primary amine group in this compound is basic and will be protonated in acidic solutions. This protonation to form a cationic species will significantly increase the molecule's polarity and, consequently, its aqueous solubility.

Diagram: pH-Dependent Speciation of this compound

G Neutral R-NH₂ (Neutral Form) Protonated R-NH₃⁺ (Protonated Form) Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: Ionization equilibrium of the amino group in this compound.

In basic aqueous solutions, the amine will be in its neutral, free-base form. The hydroxyl groups are very weak acids and will only deprotonate at very high pH values, which are not typically relevant for pharmaceutical applications. Therefore, the aqueous solubility is expected to be high at neutral and acidic pH and may decrease slightly at very high pH.

Safety and Handling Considerations

When conducting solubility studies, it is crucial to adhere to appropriate safety protocols. Consult the Safety Data Sheet (SDS) for this compound before handling. As a general precaution for amino alcohols, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Conclusion

This technical guide provides a detailed analysis of the expected solubility of this compound based on its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The aqueous solubility is expected to be pH-dependent, with increased solubility at lower pH values. For precise quantitative data, the provided experimental protocols for the shake-flask and polythermal methods are recommended. This information serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling informed decisions in formulation development, process chemistry, and analytical method design.

References

  • PubChem. (n.d.). 4-Amino-1,2-butanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1,2-Butanediol. In Wikipedia. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Aminobutane. Retrieved from [Link]

  • Avdeef, A. (2012).

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, aminodiols represent a critical class of scaffolds, prized for their utility in constructing complex molecular architectures. 4-Aminobutane-1,2-diol, with its chiral centers and versatile functional groups, is one such molecule of interest. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for this compound, a critical first step is to evaluate the known hazards of structurally similar compounds. Molecules such as 1,4-diaminobutane and 4-amino-1-butanol share key functional moieties—the amino group and the hydroxyl group—that are the primary drivers of their chemical reactivity and toxicological profiles.

Based on the available data for these analogs, this compound is anticipated to exhibit the following hazards:

  • Skin and Eye Corrosion/Irritation: Aliphatic amines are well-documented as being corrosive or irritating to the skin and eyes.[1][2][3][4] Contact can lead to chemical burns and, in the case of eye contact, potentially severe and irreversible damage.[2][3] The basicity of the amino group is the underlying chemical principle for this corrosive nature.

  • Acute Toxicity (Oral, Dermal, and Inhalation): Similar aminodiols and aminoalcohols have demonstrated acute toxicity if ingested, absorbed through the skin, or inhaled.[1][3][5] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1] In severe cases, ingestion can cause significant damage to the gastrointestinal tract.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][3][4][6]

GHS Classification (Predicted)

Based on data from analogous compounds, the predicted Globally Harmonized System (GHS) classification for this compound would likely include:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 1B or 2
Serious Eye Damage/Eye IrritationCategory 1
Acute Toxicity, OralCategory 4
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

It is imperative that researchers treat this compound as a hazardous substance and implement control measures commensurate with these predicted classifications.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe laboratory practice is the hierarchy of controls, which prioritizes the elimination or reduction of hazards at their source.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any volatile components or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[2]

  • Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and tested regularly.[2] Their proximity is crucial in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the substance.

    • Laboratory Coat: A flame-resistant lab coat that fastens securely is required to protect against splashes and contamination of personal clothing.

    • Protective Clothing: For larger scale operations or situations with a higher risk of exposure, additional protective clothing, such as an apron or coveralls, may be necessary.[2]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[2]

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Researcher Safety

The causality behind stringent handling and storage protocols is rooted in preventing accidental exposure and maintaining the chemical's stability.

Handling
  • Avoid Contact: The primary directive is to avoid all direct contact with the substance.[7] Do not get it in your eyes, on your skin, or on your clothing.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][6]

  • Grounding and Bonding: For operations that may generate static electricity, ensure that all equipment is properly grounded and bonded to prevent ignition of flammable vapors.[3]

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.[3][6]

Storage
  • Container: Keep the container tightly closed when not in use.[1][3][4][7]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3] A designated corrosives cabinet is recommended.

  • Incompatible Materials: Avoid storage near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

Emergency Procedures: A Self-Validating System of Response

Preparedness is a key component of a robust safety program. The following protocols are designed to be self-validating, ensuring a swift and effective response in an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[2]

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.2.

Disposal Considerations: Responsible Stewardship

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[1] Chemical waste generators must properly classify the waste to ensure safe and compliant disposal.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each critical stage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Risk Assessment Review SDS of Analogs b Assemble PPE Goggles, Face Shield, Gloves, Lab Coat a->b c Prepare Engineering Controls Verify Fume Hood Function b->c d Weighing & Transfer In Fume Hood c->d e Reaction Setup Ground Equipment d->e f Workup & Purification Maintain Ventilation e->f g Decontaminate Glassware & Surfaces f->g h Segregate Waste Label Hazardous Waste Container g->h i Store Product Tightly Sealed, Cool, Dry, Ventilated Area h->i

Caption: Workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

The following diagram outlines the logical relationship between identified hazards and the corresponding mitigation strategies, forming a comprehensive safety framework.

Hazard_Mitigation_Strategy cluster_hazards Identified Hazards (Predicted) cluster_controls Control Measures H1 Skin/Eye Corrosion C1 Engineering Controls (Fume Hood, Ventilation) H1->C1 Mitigates Inhalation C2 Personal Protective Equipment (Goggles, Gloves, Lab Coat) H1->C2 Prevents Contact H2 Acute Toxicity H2->C1 Reduces Exposure H2->C2 Prevents Absorption C3 Safe Handling Practices (Avoid Contact, Hygiene) H2->C3 Minimizes Risk H3 Respiratory Irritation H3->C1 Contains Vapors C4 Emergency Procedures (First Aid, Spill Kits) C1->C4 Backup C2->C4 Backup C3->C4 Backup

Caption: Relationship between hazards and control measures.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The foundation of a safe laboratory environment is not merely the presence of safety equipment, but the consistent and informed application of safe practices by every member of the research team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Diaminobutane, 99%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobutane-1,4-diol hydrochloride. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (83430-32-4). Retrieved from [Link]

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Methodological & Application

Synthesis of 4-Aminobutane-1,2-diol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminobutane-1,2-diol is a valuable chiral building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and biologically active molecules. Its vicinal diol and primary amine functionalities provide multiple points for chemical modification, making it an attractive scaffold for creating diverse molecular architectures. This application note provides detailed protocols for the synthesis of (S)-4-aminobutane-1,2-diol from two readily available chiral precursors: L-aspartic acid and (S)-malic acid. The presented methodologies are designed to be robust and scalable, offering researchers a reliable guide for obtaining this important synthetic intermediate.

The choice of precursor is often dictated by cost, availability, and the desired stereochemistry of the final product. Both L-aspartic acid and (S)-malic acid are inexpensive and commercially available in high enantiopurity, making them excellent starting points for stereospecific synthesis. The synthetic strategies outlined below leverage fundamental organic transformations, with a focus on achieving high yields and maintaining stereochemical integrity throughout the reaction sequences.

Synthetic Strategies and Mechanistic Rationale

Two primary retrosynthetic pathways for the preparation of (S)-4-aminobutane-1,2-diol are presented, originating from L-aspartic acid and (S)-malic acid.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: From L-Aspartic Acid cluster_1 Route 2: From (S)-Malic Acid L-Aspartic_Acid L-Aspartic Acid N-Boc-L-Aspartic_Acid N-Boc-L-Aspartic Acid L-Aspartic_Acid->N-Boc-L-Aspartic_Acid Boc Anhydride N-Boc-L-Aspartic_Acid_Dimethyl_Ester N-Boc-L-Aspartic Acid Dimethyl Ester N-Boc-L-Aspartic_Acid->N-Boc-L-Aspartic_Acid_Dimethyl_Ester MeOH, SOCl₂ N-Boc-Aminobutane_diol (S)-4-(tert-butoxycarbonylamino) -butane-1,2-diol N-Boc-L-Aspartic_Acid_Dimethyl_Ester->N-Boc-Aminobutane_diol LiAlH₄ Aminobutane_diol_1 (S)-4-Aminobutane-1,2-diol N-Boc-Aminobutane_diol->Aminobutane_diol_1 Acidic Deprotection S-Malic_Acid (S)-Malic Acid Dimethyl_S-malate Dimethyl (S)-malate S-Malic_Acid->Dimethyl_S-malate MeOH, H₂SO₄ Mesylated_malate Dimethyl (S)-2-(methylsulfonyloxy) succinate Dimethyl_S-malate->Mesylated_malate MsCl, Pyridine Azido_succinate Dimethyl (R)-2-azidosuccinate Mesylated_malate->Azido_succinate NaN₃, DMF (SN2) Azido_diol (R)-4-azidobutane-1,2-diol Azido_succinate->Azido_diol LiAlH₄ Aminobutane_diol_2 (S)-4-Aminobutane-1,2-diol Azido_diol->Aminobutane_diol_2 H₂, Pd/C

Caption: Synthetic routes to (S)-4-Aminobutane-1,2-diol.

The first approach, starting from L-aspartic acid, capitalizes on the inherent stereocenter and the existing amino group. The synthesis involves protection of the amine, conversion of the carboxylic acids to esters, followed by their reduction to the corresponding diol. The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic due to its stability under the esterification and reduction conditions and its facile removal under acidic conditions.

The second route, commencing with (S)-malic acid, necessitates the introduction of the nitrogen functionality. This is achieved by converting the secondary hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide. The azide then serves as a precursor to the primary amine. This pathway involves an inversion of stereochemistry at the C2 position due to the Sₙ2 nature of the azide displacement, ultimately leading to the desired (S)-amino diol from (S)-malic acid.

Route 1: Synthesis from L-Aspartic Acid

This synthetic pathway is a reliable method that leverages the readily available chiral pool of amino acids. The key transformations include amine protection, esterification, and reduction.

Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-aspartic acid

  • To a stirred solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl N-(tert-butoxycarbonyl)-L-aspartate

  • Dissolve the crude N-Boc-L-aspartic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the solution to 0 °C and slowly add thionyl chloride (2.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the diethyl ester. Purify by column chromatography on silica gel.

Step 3: Synthesis of (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate

  • Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme caution under an inert atmosphere (Argon or Nitrogen) and away from moisture.[1][2]

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of Diethyl N-(tert-butoxycarbonyl)-L-aspartate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to yield the crude N-Boc protected amino diol.

Step 4: Synthesis of (S)-4-Aminobutane-1,2-diol

  • Dissolve the crude N-Boc protected amino diol from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and neutralize with a strong basic resin or by careful addition of aqueous NaOH.

  • Purification of the final product can be achieved by ion-exchange chromatography or by crystallization of a salt (e.g., hydrochloride).

StepReactantsReagentsSolventTime (h)Temp (°C)
1L-Aspartic Acid(Boc)₂O, NaOHDioxane/Water12-160 to RT
2N-Boc-L-Aspartic AcidSOCl₂, EthanolEthanol4-6Reflux
3Diethyl N-Boc-L-aspartateLiAlH₄THF4-6Reflux
4N-Boc-amino diolTFADCM1-2RT

Route 2: Synthesis from (S)-Malic Acid

This approach provides an alternative stereospecific route to the target molecule. The key steps involve the introduction of the amine functionality via an azide intermediate.

Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-malate

  • To a solution of (S)-malic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 6-8 hours.

  • Cool to room temperature and neutralize with solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to give the dimethyl ester.

Step 2: Synthesis of Dimethyl (S)-2-(methylsulfonyloxy)succinate

  • Dissolve Dimethyl (S)-malate (1.0 eq) in anhydrous dichloromethane at 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2-3 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylate, which is often used directly in the next step.

Step 3: Synthesis of Dimethyl (R)-2-azidosuccinate

  • Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3][4][5]

  • To a solution of the crude mesylate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Synthesis of (R)-4-azidobutane-1,2-diol

  • Following the safety precautions for LiAlH₄, reduce the azido diester using the procedure described in Route 1, Step 3.

Step 5: Synthesis of (S)-4-Aminobutane-1,2-diol

  • Dissolve the azido diol (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the final product.

StepReactantsReagentsSolventTime (h)Temp (°C)
1(S)-Malic AcidH₂SO₄, MethanolMethanol6-8Reflux
2Dimethyl (S)-malateMsCl, PyridineDCM2-30
3Dimethyl (S)-mesylsuccinateNaN₃DMF12-1660-70
4Dimethyl (R)-azidosuccinateLiAlH₄THF4-6Reflux
5(R)-4-azidobutane-1,2-diolH₂, 10% Pd/CMethanol4-8RT

Characterization of (S)-4-Aminobutane-1,2-diol

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (D₂O): δ 1.60-1.80 (m, 2H, -CH₂-CH(OH)-), 2.90-3.10 (m, 2H, H₂N-CH₂-), 3.45 (dd, J = 11.5, 6.5 Hz, 1H, -CH(OH)CH HOH), 3.60 (dd, J = 11.5, 4.0 Hz, 1H, -CH(OH)CHH OH), 3.80-3.90 (m, 1H, -CH(OH)-).

  • ¹³C NMR (D₂O): δ 35.0 (-C H₂-CH(OH)-), 40.0 (H₂N-C H₂-), 66.0 (-CH(OH)C H₂OH), 72.0 (-C H(OH)-).

  • Mass Spectrometry (ESI+): m/z 106.08 [M+H]⁺.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas. It is corrosive and can cause severe skin burns and eye damage. All manipulations should be carried out under an inert atmosphere in a fume hood.[1][2][6][7]

  • Sodium Azide (NaN₃): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic hydrazoic acid gas. Can form explosive heavy metal azides. Handle with extreme care, using appropriate personal protective equipment.[3][4][5][8]

  • Thionyl Chloride (SOCl₂): Corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides two distinct and reliable synthetic routes for the preparation of the valuable chiral building block, (S)-4-aminobutane-1,2-diol. The choice between the L-aspartic acid and (S)-malic acid pathways will depend on the specific needs and resources of the research laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this versatile intermediate for their drug discovery and development programs.

References

  • Neumann, H. et al. (2020). ChemRxiv. DOI: 10.26434/chemrxiv.11894424.v1
  • Yu, C. et al. (2020). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 22(15), 5035-5046.
  • Häwecker, B. et al. (1997). U.S. Patent No. 5,705,715. Washington, DC: U.S.
  • Rahman, M. M. et al. (2014). Malic Acid-Adipic Acid-Butane-1,4-diol Co-polyester for Gastro-Resistant Drug Delivery.
  • Yan, X. et al. (2014). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Journal of the Chilean Chemical Society, 59(4), 2686-2689.
  • Arntz, D. et al. (1990). U.S. Patent No. 4,973,769. Washington, DC: U.S.
  • Hartmann, M. et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering.
  • Carl Roth GmbH + Co. KG. (2021).
  • CN111056918A - Preparation method of (S)
  • Sigma-Aldrich. (2021).
  • Guichard, G. et al. (2004). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from a valid source.
  • Sigma-Aldrich. (2021).
  • Development of Low-Cost Manufacturing Process for 1,2,4-Butanetriol (BT) - DTIC.
  • Sigma-Aldrich. (2021).
  • YouTube. (2017). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol.
  • Wang, C. et al. (2020). One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology, 10(21), 7241-7251.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
  • ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2010).
  • YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH).
  • Chemos GmbH & Co.KG. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • SciELO. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane.
  • Huc, I. et al. (2004). Switching of Chiral Induction in Helical Aromatic Oligoamides Using Solid State-Solution State Equilibrium. Journal of the American Chemical Society, 126(4), 962-963.
  • NOAA. (n.d.). LITHIUM ALUMINUM HYDRIDE - CAMEO Chemicals.
  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.
  • New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet.
  • YouTube. (2021). Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis.
  • Google Patents. (n.d.). KR20210002638A - Polyurea composition from aspartic acid ester derived from polyaspartic acid ester and secondary heterocyclic amine.
  • Automated Topology Builder. (n.d.). 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray.

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Application Notes and Protocols: 4-Aminobutane-1,2-diol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Aminobutane-1,2-diol as a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount for the development of safe and efficacious drugs. This compound, a chiral molecule featuring both amino and diol functionalities, represents a versatile and highly valuable building block. Its stereochemical complexity, with a defined configuration at the C2 carbon, makes it an attractive starting point for the synthesis of a variety of complex pharmaceutical intermediates, obviating the need for challenging and often costly asymmetric syntheses or chiral resolutions at later stages of a synthetic route. The presence of multiple functional groups offers numerous handles for chemical modification, allowing for the construction of diverse molecular architectures.

This application note provides a detailed exploration of the use of this compound in the synthesis of a key pharmaceutical intermediate, (S)-4-amino-2-hydroxybutyric acid. This chiral amino acid is a valuable precursor in the development of therapeutics targeting the central nervous system, including potential treatments for neurological disorders such as anxiety and depression[1]. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic potential of this compound.

Core Application: Synthesis of (S)-4-Amino-2-hydroxybutyric Acid

The primary application highlighted in this note is the conversion of (S)-4-aminobutane-1,2-diol into (S)-4-amino-2-hydroxybutyric acid. This transformation hinges on the selective oxidation of the primary alcohol at the C1 position to a carboxylic acid, while preserving the stereocenter at C2 and the secondary alcohol. This selective oxidation is a critical step that underscores the utility of this compound as a chiral pool starting material[2].

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process:

  • Protection of the Amino Group: The primary amine is first protected to prevent its interference in the subsequent oxidation step. The tert-butoxycarbonyl (Boc) protecting group is a common and effective choice due to its stability under the planned oxidation conditions and its ease of removal under acidic conditions.

  • Selective Oxidation of the Primary Alcohol: This is the key transformation. A variety of methods can be employed for the selective oxidation of a primary alcohol in the presence of a secondary alcohol. Here, we will detail a widely used and reliable method utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. This method is known for its high selectivity for primary alcohols under mild conditions.

  • Deprotection of the Amino Group: The final step involves the removal of the Boc protecting group to yield the target amino acid, (S)-4-amino-2-hydroxybutyric acid.

Synthetic_Pathway Start (S)-4-Aminobutane-1,2-diol Protected (S)-tert-butyl (2,4-dihydroxybutyl)carbamate Start->Protected Boc₂O, Et₃N, CH₂Cl₂ Oxidized (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid Protected->Oxidized TEMPO, BAIB, CH₂Cl₂/H₂O Final (S)-4-Amino-2-hydroxybutyric acid Oxidized->Final TFA, CH₂Cl₂

Caption: Synthetic pathway from (S)-4-Aminobutane-1,2-diol to (S)-4-Amino-2-hydroxybutyric acid.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-4-Aminobutane-1,2-diol

Rationale: The protection of the amino group is crucial to prevent side reactions during the oxidation of the primary alcohol. The Boc group is chosen for its stability to the oxidative conditions and its straightforward removal.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(S)-4-Aminobutane-1,2-diol105.145.0 g47.56
Di-tert-butyl dicarbonate (Boc₂O)218.2511.4 g52.31
Triethylamine (Et₃N)101.197.3 mL52.31
Dichloromethane (CH₂Cl₂)-100 mL-

Procedure:

  • Suspend (S)-4-aminobutane-1,2-diol (5.0 g, 47.56 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (7.3 mL, 52.31 mmol) to the suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate (11.4 g, 52.31 mmol) in dichloromethane (20 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% methanol in dichloromethane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 5-10% methanol in dichloromethane) to afford (S)-tert-butyl (2,4-dihydroxybutyl)carbamate as a colorless oil.

Expected Yield: 85-95%

Protocol 2: Selective Oxidation to (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid

Rationale: The TEMPO-catalyzed oxidation is a mild and highly selective method for the oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. Bis(acetoxy)iodobenzene (BAIB) is used as the stoichiometric oxidant.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(S)-tert-butyl (2,4-dihydroxybutyl)carbamate205.258.0 g38.97
TEMPO156.250.61 g3.90
Bis(acetoxy)iodobenzene (BAIB)322.0915.1 g46.76
Dichloromethane (CH₂Cl₂)-150 mL-
Water-50 mL-

Procedure:

  • Dissolve (S)-tert-butyl (2,4-dihydroxybutyl)carbamate (8.0 g, 38.97 mmol) in a mixture of dichloromethane (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add TEMPO (0.61 g, 3.90 mmol) to the biphasic mixture.

  • Cool the mixture to 0 °C and add bis(acetoxy)iodobenzene (15.1 g, 46.76 mmol) portion-wise over 1 hour, ensuring the temperature remains below 5 °C.

  • Stir the reaction vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane with 1% acetic acid).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid, can be used in the next step without further purification or can be purified by column chromatography on silica gel (Eluent: 5-15% methanol in dichloromethane with 1% acetic acid).

Expected Yield: 70-85%

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Isolation A Dissolve Boc-protected diol in CH₂Cl₂/H₂O B Add TEMPO A->B C Cool to 0°C B->C D Add BAIB portion-wise C->D E Stir at room temperature D->E F Monitor by TLC E->F G Quench with Na₂S₂O₃ F->G H Separate layers and extract G->H I Dry and concentrate H->I J Purify (optional) I->J

Caption: Experimental workflow for the selective oxidation of the primary alcohol.

Protocol 3: Deprotection to (S)-4-Amino-2-hydroxybutyric Acid

Rationale: The Boc group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA) at room temperature, yielding the desired amino acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid219.246.0 g27.37
Dichloromethane (CH₂Cl₂)-50 mL-
Trifluoroacetic acid (TFA)114.0220 mL260

Procedure:

  • Dissolve the crude (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid (6.0 g, 27.37 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C and slowly add trifluoroacetic acid (20 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

  • Co-evaporate the residue with toluene (3 x 20 mL) to ensure complete removal of TFA.

  • The resulting crude (S)-4-amino-2-hydroxybutyric acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) or by ion-exchange chromatography.

Expected Yield: 90-98%

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data
(S)-tert-butyl (2,4-dihydroxybutyl)carbamateC₉H₁₉NO₄205.2585-95¹H NMR, ¹³C NMR, MS
(S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acidC₉H₁₇NO₅219.2470-85¹H NMR, ¹³C NMR, MS
(S)-4-Amino-2-hydroxybutyric acidC₄H₉NO₃119.1290-98¹H NMR, ¹³C NMR, MS, Chiral HPLC

Conclusion and Future Perspectives

This application note has detailed a robust and efficient synthetic route for the preparation of the valuable pharmaceutical intermediate, (S)-4-amino-2-hydroxybutyric acid, from the chiral building block (S)-4-aminobutane-1,2-diol. The described protocols are scalable and utilize well-established and reliable chemical transformations. The causality behind each experimental choice, from protecting group strategy to the selection of a mild and selective oxidation method, has been explained to provide a deeper understanding of the synthetic process.

The versatility of this compound extends beyond this single application. The diol functionality can be differentially protected or activated to allow for a wide range of synthetic manipulations. Furthermore, the amino group can be functionalized to introduce diverse substituents. These features make this compound a powerful tool in the drug discovery and development pipeline, enabling the synthesis of a variety of complex and novel molecular entities. Future work could explore enzymatic methods for the selective oxidation of the primary alcohol, which may offer even greater selectivity and more environmentally benign reaction conditions.

References

  • Chiral Pool Synthesis. In Wikipedia. [Link]

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Application Notes and Protocols for the Chromatographic Purification of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a detailed exploration of the chromatographic purification of 4-Aminobutane-1,2-diol, a valuable chiral building block in pharmaceutical and chemical synthesis. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind experimental choices to ensure robust and reproducible purification strategies.

Introduction: The Significance of Purifying this compound

This compound is a polar, hydrophilic molecule featuring both an amino group and two hydroxyl groups. Its structural characteristics, including a chiral center at the C2 position, make it a versatile synthon for the creation of complex molecules with specific stereochemistry. The purity of this compound is paramount for its successful application in drug development and other high-stakes research, as impurities can lead to undesirable side reactions, lower yields, and potentially compromise the biological activity and safety of the final product.

The primary challenge in the purification of this compound lies in its high polarity and lack of a significant UV chromophore, which renders traditional reversed-phase chromatography and UV detection less effective. This guide will focus on more suitable chromatographic techniques, namely Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEX), for achiral purification, and Chiral Chromatography for the resolution of its enantiomers.

Physicochemical Properties of this compound Hydrochloride:

PropertyValueSource
Molecular FormulaC₄H₁₂ClNO₂PubChem
Molecular Weight141.60 g/mol PubChem
AppearanceWhite to off-white solid(Assumed based on similar compounds)
PolarityHigh(Inferred from structure)
ChiralityYes, at C2(Inferred from structure)

Strategic Approach to Purification

A successful purification strategy for this compound requires a logical, multi-step approach. The following diagram illustrates a typical workflow from crude sample to the purified product.

Purification_Workflow Crude Crude this compound (from synthesis) Prep Sample Preparation (Dissolution, Filtration) Crude->Prep Initial Step Method_Dev Method Development (HILIC / IEX / Chiral) Prep->Method_Dev Analytical Scale Achiral_Purification Achiral Purification (HILIC or IEX) Method_Dev->Achiral_Purification Scale-up Fraction_Analysis Fraction Analysis (e.g., TLC, LC-MS) Achiral_Purification->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Chiral_Separation Chiral Separation (Chiral HPLC) Solvent_Removal->Chiral_Separation If enantiomeric separation is required Final_Product Pure Enantiomers of This compound Solvent_Removal->Final_Product For racemic or achiral applications Chiral_Separation->Final_Product

Caption: A generalized workflow for the purification of this compound.

Achiral Purification Strategies: HILIC and IEX

Due to its polar nature, this compound is an ideal candidate for Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEX).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[1] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]

Method Development Insights:

  • Stationary Phase Selection: A variety of polar stationary phases can be employed in HILIC, including bare silica, amide, diol, and zwitterionic phases.[3][4] For this compound, a zwitterionic or an amide phase is recommended as a starting point due to their ability to provide strong retention for polar and ionic compounds.

  • Mobile Phase Composition: The mobile phase in HILIC typically consists of a high percentage of acetonitrile (ACN) and a smaller percentage of an aqueous buffer.[2] A good starting point is 80-95% ACN. The aqueous component should contain a buffer to control the pH and ionic strength. Ammonium formate or ammonium acetate at concentrations of 10-20 mM are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection.[2]

  • pH Optimization: The pH of the mobile phase will influence the ionization state of the amino group of this compound. Working at a pH at least two units away from the pKa of the analyte is recommended for robust method development.[5] For an amine, a slightly acidic pH (e.g., 3-5) will ensure it is protonated, which can enhance its interaction with certain stationary phases.

Protocol: HILIC Purification of this compound

  • Column: Amide or Zwitterionic HILIC column (e.g., 5 µm particle size, 100 Å pore size; dimensions dependent on the scale of purification).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (for method development):

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 95% B

    • 20-30 min: Column re-equilibration at 95% B

  • Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).

  • Column Temperature: 30-40 °C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6][7]

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase conditions (e.g., 95% ACN/5% Mobile Phase A) and filter through a 0.45 µm filter.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since this compound contains a primary amine, it will be positively charged at a pH below its pKa, making it suitable for cation-exchange chromatography.

Method Development Insights:

  • Resin Selection: A strong cation-exchange (SCX) resin is appropriate for this application.

  • Mobile Phase and Elution: The purification process involves binding the protonated amine to the negatively charged resin at a low ionic strength and then eluting it by increasing the ionic strength (salt gradient) or by increasing the pH to neutralize the amine. Elution with a volatile buffer system, such as ammonium formate or ammonium acetate, is advantageous for subsequent sample workup.

Protocol: Cation-Exchange Purification of this compound

  • Resin: Strong Cation-Exchange (SCX) resin.

  • Equilibration Buffer (Buffer A): 10 mM Ammonium Formate, pH 3.5.

  • Elution Buffer (Buffer B): 500 mM Ammonium Formate, pH 3.5.

  • Purification Steps: a. Pack a column with the SCX resin and equilibrate with Buffer A. b. Dissolve the crude sample in Buffer A and load it onto the column. c. Wash the column with several column volumes of Buffer A to remove neutral and anionic impurities. d. Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. e. Collect fractions and analyze for the presence of the product.

  • Detection of Fractions: Since the product is non-chromophoric, fractions can be analyzed by Thin Layer Chromatography (TLC) with a ninhydrin stain, or by LC-ELSD/CAD.

Chiral Separation of this compound Enantiomers

The presence of a chiral center necessitates a chiral separation method to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective approach.[8][9]

Method Development Insights:

  • Chiral Stationary Phase (CSP) Selection: For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often successful.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also excellent candidates.

  • Mobile Phase: The choice of mobile phase depends on the CSP. For macrocyclic glycopeptide CSPs, polar organic or reversed-phase mobile phases can be used. For polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes are common.

  • Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution by controlling the ionization of the analyte and its interaction with the CSP.

Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column: Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of Methanol and Acetonitrile with a small amount of acidic and basic additives (e.g., 50:50 Methanol:Acetonitrile with 0.1% Trifluoroacetic Acid and 0.1% Diethylamine). The optimal ratio and additives should be determined empirically.

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

  • Column Temperature: 25 °C.

  • Detection: ELSD or CAD.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase and filter.

Detection Techniques for a Non-Chromophoric Analyte

As this compound lacks a UV-absorbing chromophore, alternative detection methods are essential.

  • Evaporative Light Scattering Detector (ELSD): This universal detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12] It is compatible with gradient elution.[13]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then charges the analyte particles, and the total charge is measured by an electrometer.[14] CAD generally offers higher sensitivity and a wider dynamic range compared to ELSD.[15]

  • Refractive Index (RI) Detector: While universal, RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their utility in method development.

  • Post-Column Derivatization: This technique involves reacting the analyte with a chromophoric or fluorophoric agent after separation. For primary amines, ninhydrin or o-phthalaldehyde (OPA) are common derivatizing agents.[16] However, this adds complexity to the system.

Data Presentation and Interpretation

Table of Recommended Starting Conditions:

ParameterHILIC (Achiral)IEX (Achiral)Chiral HPLC
Stationary Phase Amide or ZwitterionicStrong Cation-ExchangeTeicoplanin-based CSP
Mobile Phase A 10 mM Ammonium Formate, pH 3.510 mM Ammonium Formate, pH 3.5-
Mobile Phase B Acetonitrile500 mM Ammonium Formate, pH 3.5-
Mobile Phase --Methanol/Acetonitrile (50:50) with 0.1% TFA & 0.1% DEA
Elution Mode Gradient (95-70% B)Gradient (0-100% B)Isocratic
Detector ELSD or CADELSD or CAD (offline)ELSD or CAD

Safety and Handling

This compound hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The successful chromatographic purification of this compound is readily achievable through a systematic approach to method development. HILIC and IEX are powerful techniques for achiral purification, effectively addressing the challenges posed by the high polarity of the analyte. For the resolution of its enantiomers, chiral HPLC with an appropriate chiral stationary phase is the method of choice. The use of universal detectors such as ELSD or CAD is critical for monitoring the purification process of this non-chromophoric compound. The protocols and insights provided in this guide serve as a robust starting point for developing tailored purification methods that meet the stringent purity requirements of the pharmaceutical and chemical industries.

References

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Knauer. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Luciani, M., et al. (2008). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Gamache, P. (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. [Link]

  • ResearchGate. (n.d.). Charged aerosol detection in pharmaceutical analysis.
  • MAC-MOD Analytical. (n.d.). A Simple Step by Step Protocol for HILIC Method Development. [Link]

  • LCGC International. (n.d.). Chiral | Application Notes. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Česká a slovenská farmacie. (2007).
  • LCGC International. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • YouTube. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. [Link]

  • Agilent Technologies. (n.d.).
  • Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.
  • YouTube. (2014). Quick guide to performing ion exchange chromatography. [Link]

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Application Notes and Protocols for the Quantification of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Aminobutane-1,2-diol

This compound is a polar molecule containing both amine and diol functional groups. Its structural characteristics make it a key starting material or intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The precise quantification of this compound is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements.[1][2][3] The presence of both amine and hydroxyl groups imparts high polarity, making its analysis in complex matrices a challenging task that requires robust and validated analytical methods.[4][5][6]

This comprehensive guide provides detailed protocols for two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods will depend on available instrumentation, required sensitivity, and the nature of the sample matrix.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Principle and Rationale

Direct analysis of polar analytes like this compound by gas chromatography is often hindered by their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity.[4][5] Derivatization is a crucial step to overcome these limitations.[4][5][7] Silylation, a common derivatization technique, replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[4][8] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4][5]

The selection of a silylating agent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful and commonly used reagent for derivatizing both amines and hydroxyls. The subsequent analysis by GC-MS provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry Solvent Removal Deriv Derivatization with BSTFA + 1% TMCS Dry->Deriv Add Derivatizing Agent Heat at 70°C Inject Injection into GC-MS Deriv->Inject Inject Derivatized Sample Sep Chromatographic Separation Inject->Sep Separation on DB-5ms column Detect Mass Spectrometric Detection Sep->Detect Ionization and Mass Analysis Quant Quantification Detect->Quant Peak Integration & Calibration Curve

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts and caps

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation and Derivatization:

  • Pipette 100 µL of the standard or sample solution into a GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to remove all moisture as it can interfere with the silylation reaction.[4]

  • Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the dried residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

4. GC-MS Instrumental Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Injector Split/Splitless, 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard. Expect a molecular ion and characteristic fragments.

5. Data Analysis and Quantification:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Integrate the peak area of the selected ion(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of polar compounds in complex matrices.[9][10] For this compound, a hydrophilic interaction liquid chromatography (HILIC) approach is well-suited. HILIC separates polar compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. This technique often provides better retention for highly polar analytes compared to traditional reversed-phase chromatography.

Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The MS/MS analysis involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the second quadrupole. This Multiple Reaction Monitoring (MRM) approach significantly reduces background noise and allows for accurate quantification at very low levels.[11]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Injection into LC-MS/MS Filter->Inject Sep HILIC Separation Inject->Sep Detect MS/MS Detection (MRM) Sep->Detect Quant Quantification Detect->Quant Peak Integration & Calibration Curve

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Methanol (HPLC grade)

  • LC vials with inserts and caps

2. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL by serially diluting the stock solution with a mixture of 90:10 (v/v) acetonitrile:water.

  • Dilute samples with the same solvent to fall within the calibration range.

  • Filter all standards and samples through a 0.22 µm syringe filter before placing them in LC vials.

3. LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-7 min), 95% B (7-10 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a standard solution. For this compound (C4H11NO2, MW: 105.14), the precursor ion would be [M+H]+ at m/z 106.1. Product ions would be determined by fragmentation.

4. Data Analysis and Quantification:

  • Identify the peak for this compound based on its retention time and the specific MRM transition.

  • Integrate the peak area of the quantifier MRM transition.

  • Construct a calibration curve and determine the concentration of the analyte in the samples as described for the GC-MS method.

Method Validation

Both of the described methods should be validated to ensure they are suitable for their intended purpose.[2][3][12][13][14] Key validation parameters, in accordance with ICH guidelines, include:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity. The correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Summary of Expected Performance
ParameterGC-MS with DerivatizationLC-MS/MS
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) <15%<10%
Typical LOQ ~1 µg/mL~1 ng/mL

Conclusion

The choice between GC-MS with derivatization and LC-MS/MS for the quantification of this compound will be guided by the specific requirements of the analysis. The GC-MS method is a robust and reliable technique, particularly when high sensitivity is not the primary concern. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices. Both methods, when properly validated, can provide accurate and precise results for the determination of this compound.

References

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

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  • Quantitation of Amino Acids and Amines by Chromatography | Request PDF. ResearchGate. [Link]

  • A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. ResearchGate. [Link]

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  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

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  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. PubMed. [Link]

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  • ORGANOTIN COMPOUNDS (as Sn) 5504. CDC. [Link]

  • Derivatization Methods in GC and GC/MS. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Protein Quantification in Complex Matrices, Journal of Chemical Education, 2022-Mar. ERIC. [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]

  • Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed. [Link]

  • Co3O4 nanocrystals as matrices for the detection of amino acids, harmful additives and pesticide residues by MALDI-TOF MS. PubMed. [Link]

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Application Note: The Strategic Use of 4-Aminobutane-1,2-diol in the Stereoselective Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the Chiral Pool

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is driven by the stringent stereochemical requirements of pharmacology and materials science. The "chiral pool" represents nature's endowment of readily available, optically active molecules, serving as invaluable starting materials for complex syntheses.[1] 4-Aminobutane-1,2-diol is a prime example of such a chiral building block. Its structure, featuring a primary amine and two hydroxyl groups with a defined stereocenter, presents a versatile scaffold for the construction of key nitrogen-containing heterocyclic compounds, most notably substituted pyrrolidines.[2][3]

This application note provides an in-depth guide to the strategic use of this compound, focusing on the synthesis of chiral 2-(hydroxymethyl)pyrrolidines. We will explore the underlying chemical principles, provide a field-proven protocol, and discuss the critical parameters that ensure high-yield, stereoretentive transformations.

Core Application: Synthesis of (R)- or (S)-2-(Hydroxymethyl)pyrrolidine

The most direct and powerful application of this compound is its intramolecular cyclization to form 2-(hydroxymethyl)pyrrolidine, a highly valuable synthetic intermediate.[4] The inherent stereochemistry of the diol is transferred directly to the C2 position of the pyrrolidine ring, making this a highly efficient asymmetric synthesis.

The Synthetic Strategy: A Multi-Step Approach

A direct, one-pot cyclization of this compound is challenging due to the competing nucleophilicity of the amine and hydroxyl groups and the poor leaving group nature of the hydroxyl function. A robust and reliable synthesis therefore necessitates a three-stage strategy:

  • Orthogonal Protection: The primary amine is selectively protected to prevent its interference in subsequent steps and to modulate its nucleophilicity. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.

  • Selective Activation of the Primary Hydroxyl Group: To facilitate intramolecular nucleophilic substitution, the primary hydroxyl group must be converted into a better leaving group. It is sterically more accessible than the secondary hydroxyl, allowing for high regioselectivity. Mesylation (conversion to a mesylate ester) is a common and highly effective method.

  • Base-Mediated Intramolecular Cyclization (SN2): Treatment with a suitable base deprotonates the carbamate nitrogen, which then acts as the nucleophile, displacing the mesylate to form the pyrrolidine ring.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound.

This strategic approach ensures that the cyclization occurs in a controlled and predictable manner, preserving the stereochemical integrity of the chiral center.

Workflow for Pyrrolidine Synthesis

The overall transformation from the starting amino diol to the final heterocyclic product is outlined below.

G start This compound step1 N-Boc Protection start->step1 intermediate1 N-Boc-4-aminobutane-1,2-diol step1->intermediate1 step2 Selective Mesylation intermediate1->step2 intermediate2 Activated Mesylate Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Base) intermediate2->step3 intermediate3 Boc-protected 2-(hydroxymethyl)pyrrolidine step3->intermediate3 step4 Deprotection (Acid) intermediate3->step4 end_product 2-(Hydroxymethyl)pyrrolidine step4->end_product

Caption: Synthetic workflow for 2-(hydroxymethyl)pyrrolidine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes rationale and checkpoints to ensure success. The synthesis of the (S)-enantiomer from (S)-4-aminobutane-1,2-diol is described.

Step 1: N-Boc Protection
  • Objective: To protect the primary amine to prevent side reactions.

  • Procedure:

    • Dissolve (S)-4-aminobutane-1,2-diol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Cool the solution to 0 °C using an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.

    • Add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise while stirring vigorously. The bicarbonate neutralizes the acid formed and drives the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Perform a standard aqueous workup: separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The biphasic system with NaHCO₃ ensures efficient acylation of the amine while minimizing hydrolysis of the Boc-anhydride. The Boc group provides a steric shield and removes the nucleophilicity of the NH group, directing the subsequent reaction to the hydroxyl groups.

Step 2: Regioselective Mesylation
  • Objective: To selectively activate the primary hydroxyl group as a mesylate leaving group.

  • Procedure:

    • Dissolve the N-Boc protected diol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir the reaction at 0 °C for 2-4 hours. The progress should be monitored by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.

  • Causality: The primary alcohol is kinetically favored for sulfonylation over the more sterically hindered secondary alcohol. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.

Step 3: Base-Mediated Intramolecular Cyclization
  • Objective: To form the pyrrolidine ring via an intramolecular SN2 reaction.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in a polar aprotic solvent like Tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the formation of the cyclized product by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Mechanistic Insight:

Caption: SN2 cyclization mechanism.

  • Causality: Sodium hydride is a strong base that deprotonates the carbamate nitrogen, forming a potent nucleophile. This nucleophile then attacks the electrophilic carbon bearing the mesylate, displacing it in a classic intramolecular SN2 reaction, which proceeds with inversion of configuration if the chiral center were involved, but here it simply forms the ring while retaining the stereochemistry at the adjacent carbon.

Step 4: Deprotection
  • Objective: To remove the Boc group and yield the final product.

  • Procedure:

    • Dissolve the purified Boc-protected pyrrolidine in a suitable solvent such as DCM or 1,4-dioxane.

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to obtain the free amine.

  • Causality: The Boc group is labile in strong acid. The acid protonates the carbonyl oxygen of the carbamate, leading to its fragmentation into carbon dioxide, tert-butyl cation (which is trapped), and the deprotected free amine.

Summary of Results and Data

The described multi-step synthesis is highly reproducible. The following table summarizes typical results based on established literature for similar transformations.

StepReagentsSolventTypical YieldPurity
1. N-Protection(Boc)₂O, NaHCO₃DCM/H₂O>95%>98%
2. MesylationMsCl, Et₃NDCM>90%(Used Crude)
3. CyclizationNaHTHF80-90%>95%
4. DeprotectionTFA or HClDioxane>95%>99%

Versatility and Further Applications

The resulting enantiopure 2-(hydroxymethyl)pyrrolidine is not merely an endpoint but a versatile platform for further synthetic elaboration. The primary alcohol and the secondary amine can be selectively functionalized to build more complex heterocyclic systems that are core structures in many pharmaceuticals. For instance, the pyrrolidine ring is a key component in drugs targeting a wide range of conditions.[2] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for introducing other functionalities, making this intermediate a cornerstone in medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Iliyas, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Retrieved from [Link]

  • Wünsch, B., et al. (2016). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. ScienceDirect. Retrieved from [Link]

  • Nikolaidis, M., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. Retrieved from [Link]

  • Forgo, P., et al. (2020). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • wolfram184. (2007). Organic Chemistry - Mechanism of Diol Cyclization. YouTube. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

  • Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Butanediol. Retrieved from [Link]

  • ResearchGate. (2020). Formation of Heterocyclic and Polycyclic Compounds from Amino Alcohols and Dialdehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]

  • Oprean, R., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2018). Crossover experiments for the cyclization of 1,4-diol 2 j in the.... Retrieved from [Link]

  • ResearchGate. (2017). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Retrieved from [Link]

  • Ma, J., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Retrieved from [Link]

  • IRL @ UMSL. (n.d.). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. Retrieved from [Link]

  • PubMed. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • University of Liverpool. (n.d.). Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Sci-Hub. (1991). Efficient Synthesis of Optically Active 3-Butene-1,2-diols and 4-Heteroatom-Substituted 3-Butene-1,2-diols. Retrieved from [Link]

  • ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobutane-1,4-diol. Retrieved from [Link]

  • MDPI. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

  • PMC - NIH. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobutane-1,4-diol hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Aminobutane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes and troubleshoot common issues to improve yield and purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview of a Recommended Synthetic Strategy

The synthesis of this compound, a valuable chiral building block, is often challenged by issues of low yield, side-product formation, and purification difficulties. A robust and high-yielding approach involves a multi-step synthesis starting from a suitable precursor like 4-amino-2-hydroxybutanoic acid. The general strategy involves the protection of reactive functional groups, reduction of a carboxylic acid or its ester, and subsequent deprotection. This methodical approach is key to minimizing side reactions and simplifying purification.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Reduction cluster_2 Phase 3: Final Product Isolation Start 4-Amino-2-hydroxybutanoic Acid Precursor Protect Step 1: Amine Protection (e.g., Boc-Anhydride) Start->Protect Esterify Step 2: Carboxylic Acid Esterification (Optional but Recommended) Protect->Esterify Reduce Step 3: Reduction of Ester/Acid to Diol (e.g., LiAlH4) Esterify->Reduce Deprotect Step 4: Amine Deprotection (e.g., Acidic Conditions) Reduce->Deprotect Purify Step 5: Purification (Chromatography / Distillation) Deprotect->Purify Product Final Product: this compound Purify->Product

Caption: High-level workflow for this compound synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Q1: My reduction reaction is stalling, resulting in low conversion of the starting material. What are the likely causes?

This is a common issue, often pointing to the choice of reducing agent or the reaction conditions.

  • Causality—Choice of Reducing Agent: The reduction of a carboxylic acid or an ester to an alcohol is a demanding transformation.

    • Sodium borohydride (NaBH₄) is generally too mild to reduce esters or carboxylic acids efficiently on its own.

    • Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of this transformation. However, it is highly reactive and pyrophoric, requiring strictly anhydrous conditions. Any moisture will quench the reagent, reducing its effective stoichiometry and lowering your yield.

    • Borane complexes (e.g., BH₃•THF) are excellent for selectively reducing carboxylic acids in the presence of esters and other functional groups. They are generally less sensitive to trace moisture than LiAlH₄.

    • Mixed Hydride Systems (e.g., NaBH₄/I₂) can be an effective alternative to LiAlH₄ for reducing carboxylic acids[1].

  • Troubleshooting Steps:

    • Verify Reagent Potency: Ensure your reducing agent (especially LiAlH₄ and borane) is fresh and has not been degraded by atmospheric moisture.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Check Stoichiometry: For LiAlH₄ reductions of an ester, a molar ratio of at least 1:1 (Hydride:Ester) is theoretically needed, but using a slight excess (e.g., 1.5-2.0 equivalents) is often necessary to drive the reaction to completion and account for any inadvertent quenching.

    • Temperature Control: While LiAlH₄ reactions are often run at 0 °C to room temperature or gentle reflux, some stubborn substrates may require higher temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

ParameterRecommendation for LiAlH₄ ReductionRationale
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required for LiAlH₄ stability and solubility.
Temperature Initial addition at 0 °C, then warm to RT or reflux.Controls the initial exothermic reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with O₂ and atmospheric moisture.
Stoichiometry 1.5 - 2.0 equivalentsEnsures complete conversion.
Q2: I'm observing a complex mixture of side products and a lower-than-expected yield. Why is this happening?

Side product formation is almost always linked to the presence of unprotected reactive functional groups. The amine and hydroxyl groups in the precursor are nucleophilic and acidic, leading to unwanted reactions.

  • Causality—The Role of Protecting Groups:

    • Unprotected Amine: The N-H bond is acidic and will react irreversibly with strong reducing agents like LiAlH₄, consuming the reagent and releasing hydrogen gas. This not only reduces the effective amount of hydride available for the desired reduction but can also create safety hazards.

    • Unprotected Hydroxyl: The O-H bond at the C2 position is also acidic and will quench the hydride reagent.

    • Intermolecular Reactions: Unprotected amino alcohols can undergo intermolecular condensation or polymerization under certain conditions, further reducing the yield of the desired monomeric product.

A robust protecting group strategy is the cornerstone of a successful synthesis. Protecting the amine with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) renders it non-acidic and prevents it from interfering with the reduction step.

G cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway unprotected_start Unprotected Amino Acid H2_gas H₂ Gas Evolution unprotected_start->H2_gas polymer Polymerization / Side Products unprotected_start->polymer low_yield Low Yield of Diol H2_gas->low_yield polymer->low_yield protected_start Boc-Protected Amino Acid Ester clean_reduction Clean Reduction protected_start->clean_reduction high_yield High Yield of Protected Diol clean_reduction->high_yield reagent LiAlH₄ reagent->unprotected_start reagent->protected_start

Caption: The critical role of amine protection in preventing side reactions.

Q3: My final product is difficult to purify, and the isolated yield is poor despite good conversion. What purification strategies do you recommend?

This compound is a polar, water-soluble compound, which can make extraction and purification challenging.

  • Troubleshooting Steps:

    • Careful Work-up: After a hydride reduction, the work-up is critical. A standard and reliable method is the Fieser work-up for LiAlH₄ reactions. For a reaction using 'x' grams of LiAlH₄, sequentially and cautiously add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure produces granular aluminum salts that are easily filtered off, simplifying the isolation of the product from the filtrate.

    • Convert to a Salt: The free amine is often a viscous oil. Converting it to its hydrochloride salt by treating a solution of the amine (e.g., in methanol or ether) with HCl can produce a stable, crystalline solid that is easier to handle, purify by recrystallization, and store[2].

    • Column Chromatography: If chromatography is necessary, the high polarity of the diol requires a polar mobile phase. A common system is Dichloromethane/Methanol with a small amount of Ammonium Hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) on a silica gel column. The ammonium hydroxide prevents the amine from streaking on the acidic silica.

    • Vacuum Distillation: For larger scales, high-vacuum distillation can be an effective purification method for the free amine, although care must be taken to avoid thermal decomposition. Specialized equipment like a Kugelrohr or a short-path distillation apparatus is recommended. A patent for a related aminopropanediol highlights the use of a distillation column with a low-pressure drop per theoretical plate for effective purification[3].

Q4: How can I ensure the stereochemical integrity of the C2 hydroxyl group?

Controlling stereochemistry is essential, as the biological activity of chiral molecules is often dependent on their specific configuration.

  • Causality—Stereocontrol: The stereocenter at the C2 position is set by your starting material. The reduction of the carboxylic acid or ester at the C1 position does not affect the existing stereocenter at C2. Therefore, the key is to start with an enantiomerically pure precursor.

  • Recommended Approach:

    • Begin with an optically pure starting material, such as (S)-4-amino-2-hydroxybutanoic acid ((S)-AHBA).

    • (S)-AHBA can be synthesized via methods like the yeast-catalyzed stereoselective reduction of a keto-ester precursor, which has been shown to produce the desired (S)-enantiomer with high enantiomeric excess[4].

    • Carry out the subsequent protection, esterification, and reduction steps under conditions that do not epimerize or racemize the C2 center. Standard conditions for Boc protection and LiAlH₄ reduction are not known to affect this stereocenter.

Detailed Experimental Protocols

The following protocols provide a validated workflow for the synthesis of (S)-4-Aminobutane-1,2-diol.

Protocol 1: (S)-4-(tert-butoxycarbonyl)amino-2-hydroxybutanoic acid
  • Suspend (S)-4-amino-2-hydroxybutanoic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) and stir until the solution becomes homogenous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC (staining with ninhydrin; starting material will be positive, product will be negative).

  • Once complete, acidify the aqueous solution to pH ~3 with cold 1M HCl.

  • Extract the product with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected acid, which can often be used without further purification.

Protocol 2: Reduction to (S)-4-(tert-butoxycarbonyl)amino-butane-1,2-diol

SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric. Handle only in a fume hood under an inert atmosphere.

  • Set up an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under nitrogen.

  • Cool the suspension to 0 °C.

  • Dissolve the Boc-protected acid from Protocol 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the acid dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C.

  • Perform a Fieser work-up by cautiously and sequentially adding water (1 mL per 1 g of LiAlH₄), 15% NaOH (aq) (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected diol. This can be purified by silica gel chromatography if necessary.

Protocol 3: Deprotection to (S)-4-Aminobutane-1,2-diol Hydrochloride
  • Dissolve the crude Boc-protected diol from Protocol 2 in Methanol or Diethyl Ether.

  • Cool the solution to 0 °C.

  • Bubble dry HCl gas through the solution or add a 4M solution of HCl in Dioxane dropwise until the solution is acidic and a precipitate forms.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the mixture under reduced pressure. The resulting solid can be triturated with cold ether, filtered, and dried under vacuum to yield the hydrochloride salt of the final product.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sato, H., et al. (1978). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 42(1), 1-4.
  • Gunar, V. I., & Mikhailopulo, I. A. (1968). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative.
  • Kovács, L., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 2806–2815. Retrieved from [Link]

  • Hayakawa, Y., et al. (1977). Preparation of 2S-(—)-4-Amino-2-Hydroxybutanoic Acid via Yeast-Catalyzed Stereoselective Reduction.
  • European Patent Office. (1995).
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Monteith, M. J., et al. (2002).
  • Simon, H., & Günther, H. (1998). Development of Low-Cost Manufacturing Process for 1,2,4-Butanetriol (BT) (DTIC ADA341334).

Sources

Stability issues of 4-Aminobutane-1,2-diol under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Aminobutane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during your experiments with this versatile vicinal amino alcohol. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your reactions and the reliability of your results.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a primary amine and a vicinal diol. However, this combination of functional groups can also lead to inherent instability under certain reaction conditions, resulting in side reactions and the formation of impurities. Understanding these potential degradation pathways is critical for successful and reproducible synthetic outcomes. This guide will walk you through the most common stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary functional groups in this compound, and how do they influence its reactivity?

A1: this compound possesses a primary amine (-NH₂) and a 1,2-diol (vicinal diol). The primary amine is nucleophilic and basic, making it reactive towards electrophiles such as acylating agents and aldehydes. The vicinal diol consists of two hydroxyl (-OH) groups on adjacent carbons, which can undergo reactions typical of alcohols, but also exhibit unique reactivity such as oxidative cleavage and the formation of cyclic acetals. The proximity of the amino and hydroxyl groups can also lead to intramolecular reactions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For the hydrochloride salt form, which is a common commercial form, protection from moisture is particularly important to prevent hydrolysis and potential degradation.[1]

Q3: Is this compound sensitive to air or light?

A3: While there is no specific data indicating extreme sensitivity to air or light for this compound, it is good laboratory practice to store it under an inert atmosphere (like nitrogen or argon) and in an opaque container to minimize the risk of oxidative degradation and light-induced reactions, especially if it will be stored for extended periods.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a detailed breakdown of potential stability problems you may encounter when using this compound in your reactions, along with expert advice on how to mitigate them.

Issue 1: Intramolecular Cyclization to Form 3-Hydroxypyrrolidine

One of the most significant stability concerns with this compound is its propensity to undergo intramolecular cyclization, leading to the formation of 3-hydroxypyrrolidine. This side reaction is often catalyzed by heat or the presence of acids or bases.

Causality: The primary amine can act as an intramolecular nucleophile, attacking one of the carbon atoms bearing a hydroxyl group. This is particularly favorable for the formation of a five-membered ring, which is entropically and enthalpically favored.

dot

G cluster_main Intramolecular Cyclization of this compound start This compound (HO-CH2-CH(OH)-CH2-CH2-NH2) intermediate Protonated Intermediate or Activated Hydroxyl Group start->intermediate Heat, Acid or Base product 3-Hydroxypyrrolidine + H2O intermediate->product Intramolecular SN2 (Cyclization)

Caption: Intramolecular cyclization pathway of this compound.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
Formation of a more polar byproduct, confirmed by TLC or LC-MS.Intramolecular cyclization to 3-hydroxypyrrolidine.Protect the amine: Before subjecting the molecule to harsh conditions, protect the primary amine with a suitable protecting group (e.g., Boc, Cbz). This will prevent it from acting as a nucleophile.[2]
Low yield of the desired product when the reaction is run at elevated temperatures.Heat-induced cyclization.Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Side product formation in the presence of acidic or basic reagents.Acid or base-catalyzed cyclization.Use non-nucleophilic bases or carefully control pH: If a base is required, consider using a sterically hindered, non-nucleophilic base. If the reaction is acid-catalyzed, use the mildest possible acid at the lowest effective concentration.

Experimental Protocol: Amine Protection (Boc Protection)

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt if you are starting with it.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Work up the reaction by removing the organic solvent under reduced pressure and extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected this compound.

Issue 2: Oxidative Cleavage of the Vicinal Diol

The 1,2-diol moiety in this compound is susceptible to oxidative cleavage by strong oxidizing agents, which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons.

Causality: Oxidizing agents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) can react with the vicinal diol to form a cyclic intermediate, which then fragments to yield two carbonyl-containing compounds.[3]

dot

G cluster_main Oxidative Cleavage of this compound start This compound (HO-CH2-CH(OH)-CH2-CH2-NH2) products 3-Aminopropionaldehyde + Formaldehyde start->products Oxidative Cleavage oxidant NaIO4 or Pb(OAc)4

Caption: Oxidative cleavage of the vicinal diol in this compound.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
Complete consumption of starting material with the formation of smaller, more volatile byproducts.Oxidative cleavage of the diol.Avoid strong oxidizing agents: If your reaction scheme involves an oxidation step, choose a milder and more selective oxidizing agent that does not cleave vicinal diols.
Unexpected formation of aldehydes or carboxylic acids in the reaction mixture.Cleavage of the diol followed by further oxidation of the resulting aldehydes.Protect the diol: Protect the 1,2-diol as a cyclic acetal (e.g., an acetonide) before performing reactions with strong oxidants.[2] This will prevent the cleavage reaction.

Experimental Protocol: Diol Protection (Acetonide Formation)

  • Suspend this compound in an anhydrous solvent such as acetone or 2,2-dimethoxypropane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine or solid sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetonide-protected compound by column chromatography if necessary.

Issue 3: Dehydration under Acidic Conditions

In the presence of strong acids and heat, this compound can undergo dehydration, leading to the formation of unsaturated compounds or rearranged products.

Causality: The hydroxyl groups can be protonated by a strong acid, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of an enol, which tautomerizes to a ketone, or other rearranged products.

Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
Formation of a complex mixture of byproducts under strongly acidic and high-temperature conditions.Acid-catalyzed dehydration and rearrangement.Use milder acidic conditions: If an acid is necessary, opt for a milder one or use it at a lower concentration and temperature.
Presence of unsaturated byproducts detected by NMR or MS.Elimination of water from the diol.Protect the diol moiety: As with oxidative cleavage, protecting the diol as a cyclic acetal will prevent dehydration reactions.

Summary of Potential Side Reactions and Mitigation Strategies

Potential Side Reaction Reaction Conditions Primary Byproduct Prevention Strategy
Intramolecular CyclizationHeat, Acid, or Base3-HydroxypyrrolidineProtect the amine group (e.g., with Boc).
Oxidative CleavageStrong Oxidizing Agents (e.g., NaIO₄)Aldehydes (3-aminopropionaldehyde, formaldehyde)Protect the diol as a cyclic acetal (e.g., acetonide).
DehydrationStrong Acid, HeatUnsaturated compounds, ketonesUse milder acidic conditions; protect the diol.

Analytical Methods for Stability Assessment

To effectively troubleshoot stability issues, it is crucial to have reliable analytical methods to identify and quantify the parent compound and any potential degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and detect the formation of byproducts. Staining with ninhydrin can be used to visualize amine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for separating the components of a reaction mixture and identifying them by their mass-to-charge ratio. This can provide definitive evidence for the formation of degradation products like 3-hydroxypyrrolidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the starting material and any impurities or byproducts that are formed.

Concluding Remarks

As a Senior Application Scientist, I have seen how a thorough understanding of a molecule's potential instabilities can be the key to a successful synthesis. For this compound, the primary challenges arise from the interplay between its amino and vicinal diol functionalities. By anticipating potential side reactions such as intramolecular cyclization and oxidative cleavage, and by employing appropriate protective group strategies, you can significantly improve the outcome of your experiments. This guide provides a framework for troubleshooting, but always remember that careful reaction monitoring and analysis are your most powerful tools.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71412370, this compound hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11879835, 2-Aminobutane-1,4-diol hydrochloride. [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-1,2-butanediol hydrochloride.
  • Zhang, Y., et al. (2021). Mechanistic Investigation of 1,2-Diol Dehydration of Paromamine Catalyzed by the Radical S-adenosyl-l-methionine Enzyme AprD4. Journal of the American Chemical Society.
  • Patents.google.com. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Chemistry LibreTexts. (2019). 16.4: Periodate cleavage of 1,2-diols (glycols). [Link]

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Overcoming solubility problems with 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminobutane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and application of this compound, with a primary focus on solubility issues.

Introduction

This compound is a polar molecule featuring both a primary amine and a diol functional group. This structure confers specific physicochemical properties that can present challenges in various experimental settings, most notably in achieving desired concentrations in different solvent systems. This guide provides a structured approach to understanding and overcoming these solubility challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses common solubility problems in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My this compound won't dissolve in water at the desired concentration. What should I do?

Answer:

This is a common issue that can often be resolved by considering the pH of your aqueous solution. The primary amine group in this compound has a basic character and will be protonated at acidic pH. This protonation results in the formation of a positively charged ammonium ion, which significantly enhances its interaction with polar water molecules, thereby increasing solubility.

Protocol for pH-Mediated Dissolution:

  • Initial Suspension: Add your weighed amount of this compound to the desired volume of deionized water and stir to create a suspension.

  • pH Adjustment: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue to add the acid incrementally until the compound fully dissolves. Monitor the pH of the solution.

  • Final pH: Once dissolved, you can adjust the pH to your desired experimental value using a suitable buffer system. Be aware that increasing the pH back towards the pKa of the amine will decrease its solubility, potentially causing precipitation.

Causality Explained: The solubility of amines is highly dependent on the pH of the solution.[1] By lowering the pH, you shift the equilibrium towards the protonated, more soluble form of the molecule.

Question 2: I need to prepare a stock solution of this compound in an organic solvent. Which solvent should I choose?

Answer:

The choice of organic solvent will depend on the polarity of the solvent and the desired concentration. Given the polar nature of this compound, polar organic solvents are the most suitable choice.

Recommended Solvents and Considerations:

  • Ethanol and Methanol: These are good initial choices due to their polarity and ability to form hydrogen bonds. They are often used in biological and chemical research.[2]

  • Dimethyl Sulfoxide (DMSO): DMSO is a strong polar aprotic solvent that can be effective for dissolving a wide range of compounds.[3] However, be mindful of its potential toxicity in cell-based assays even at low concentrations.[2]

  • Co-solvents: If solubility in a single solvent is limited, a co-solvent system can be employed. For instance, a mixture of water and ethanol, or water and DMSO, can enhance solubility.[4]

Experimental Workflow for Solvent Selection:

Caption: Workflow for selecting an appropriate organic solvent.

Question 3: My compound is precipitating out of solution during my experiment. How can I prevent this?

Answer:

Precipitation during an experiment is often due to a change in conditions such as temperature, pH, or the addition of other components that reduce the solubility of your compound.

Troubleshooting Steps to Prevent Precipitation:

  • pH Stability: If your experiment involves a pH shift, ensure that the final pH of your solution is compatible with the solubility of this compound. As a general rule for amines, solubility is greater at a pH below its pKa.

  • Temperature Effects: For many compounds, solubility increases with temperature. If your experimental conditions allow, a slight increase in temperature might prevent precipitation. However, you must first confirm the thermal stability of this compound.

  • Salt Formation: If you are using the free base, consider using the hydrochloride salt form of this compound, as it generally exhibits higher aqueous solubility.[5]

  • Use of Excipients: In formulation development, excipients such as surfactants or cyclodextrins can be used to enhance and maintain the solubility of a drug.[6][7]

Frequently Asked Questions (FAQs)

  • What is the predicted water solubility of this compound? The estimated water solubility is high, with some models predicting values around 303,832 mg/L to 1,000,000 mg/L.[8] However, experimental conditions can significantly affect this.

  • What is the pKa of this compound? While an experimental pKa for this specific molecule is not readily available, the primary amine group is expected to have a pKa in the range of 9-10, typical for similar aliphatic amines.[1] This means that at a pH below this range, the amine will be predominantly in its protonated, more soluble form.

  • Is this compound stable in aqueous solutions? Generally, diols and primary amines are stable in aqueous solutions under neutral and moderately acidic or basic conditions. However, prolonged exposure to extreme pH or high temperatures may lead to degradation.[9] It is always recommended to prepare fresh solutions for critical experiments.

  • How does the hydrochloride salt form of this compound differ from the free base? The hydrochloride salt is the protonated form of the amine, complexed with a chloride ion. This salt form is generally more crystalline and has a higher aqueous solubility than the free base.[5]

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₄H₁₁NO₂[8]
Molecular Weight 105.14 g/mol [10]
Estimated Water Solubility 303,832 - 1,000,000 mg/L[8]
Hydrogen Bond Donors 3[8]
Hydrogen Bond Acceptors 3[8]

Methodologies for Enhancing Solubility

For particularly challenging formulations, several advanced techniques can be considered:

  • Co-solvency: The use of a mixture of solvents to increase solubility.[11] For this compound, combinations of water with polar organic solvents like ethanol or PEG 400 could be effective.

  • Salt Formation: Using a different salt form (e.g., sulfate, phosphate) might offer different solubility profiles.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[6]

Logical Relationship of Solubility Enhancement:

G cluster_0 Problem: Poor Solubility cluster_1 Primary Solutions cluster_2 Advanced Solutions A This compound Powder B pH Adjustment (Acidification) A->B Initial Approach C Solvent Selection (Polar Solvents) A->C Initial Approach D Use Hydrochloride Salt A->D Initial Approach E Co-Solvent Systems B->E If still problematic C->E If still problematic D->E If still problematic F Solid Dispersions E->F For advanced formulation

Caption: Strategies for overcoming solubility challenges with this compound.

References

  • Liang, E., et al. (2024). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-Aminoquinaldine monohydrate polymorphism: Prediction and impurity aided discovery of a difficult to access stable form. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2024). This compound hydrochloride. PubChem Compound Database. CID 71412370. Available at: [Link]

  • Chemchart (n.d.). This compound (83430-32-4). Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-Amino-1-butanol. PubChem Compound Database. CID 25868. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Aminobutane-1,3-diol. PubChem Compound Database. CID 5068681. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Aminobutane-1,4-diol hydrochloride. PubChem Compound Database. CID 118798335. Available at: [Link]

  • San Segundo, L., et al. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • da Silva, A. B., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 18(1), 145-151.
  • Ho, C. T., & Chen, Q. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 175-186.
  • Martin, A. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available at: [Link]

  • Vasilev, Y., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1639.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(3), 1-10.
  • Thuy, B. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(11), 1709-1718.
  • Doceri. (2018). BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d. YouTube. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Deepshikha, S., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 10(4), 3354-3360.
  • National Center for Biotechnology Information (2024). 1,2-Butanediol. PubChem Compound Database. CID 11429. Available at: [Link]

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Technical Support Center: Stereoselective 4-Aminobutane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 4-aminobutane-1,2-diol. This molecule is a valuable chiral building block in pharmaceutical development, and achieving high stereochemical purity is paramount for efficacy and safety. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles governing stereoselectivity.

Section 1: Foundational Concepts in Stereocontrol

This section addresses fundamental questions regarding the strategic approaches to synthesizing stereochemically pure this compound.

Q1: What are the primary strategies for controlling the stereochemistry in the synthesis of this compound?

A1: Control over the two chiral centers in this compound relies on established principles of asymmetric synthesis. There are three main strategies you can employ[1]:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains one or more of the required stereocenters[1][2]. For this target, precursors like L-aspartic acid, D-glucosamine, or L-malic acid can be chemically transformed, transferring their inherent chirality to the final product. The challenge here is to control the formation of the new stereocenter relative to the existing one (diastereocontrol).

  • Chiral Auxiliary Methods: A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction[1][3]. After creating the desired stereocenter, the auxiliary is removed. While powerful, this adds steps to the synthesis for attachment and removal of the auxiliary.

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity[1]. For this compound, the most relevant reaction is the asymmetric dihydroxylation of a 4-amino-1-butene derivative[4].

Q2: Which synthetic routes are most common, and what are their key stereochemical decision points?

A2: Two routes are frequently considered, each with a critical stereochemistry-determining step.

  • Route A: Asymmetric Dihydroxylation of an Allylic Amine Derivative. This is a convergent approach where the carbon backbone is assembled first, followed by the stereoselective introduction of the two hydroxyl groups.

    • Substrate: N-protected 4-amino-1-butene.

    • Critical Step: The syn-dihydroxylation of the alkene. The facial selectivity of this reaction determines the absolute configuration of the two new stereocenters. Without a chiral influence, this reaction produces a racemic or diastereomeric mixture.

    • Primary Challenge: Achieving high enantioselectivity and diastereoselectivity.

  • Route B: Chiral Pool Synthesis from a Precursor. This route starts with a molecule that already has defined stereochemistry.

    • Substrate: A chiral starting material like (S)-malic acid or a derivative of an amino acid.

    • Critical Step: The reduction of a carbonyl or carboxylic acid to form the second hydroxyl group, or the addition of a nucleophile to a chiral aldehyde.

    • Primary Challenge: Controlling the diastereoselectivity of the new stereocenter, which is influenced by the existing chiral center (substrate control)[5]. This often involves a competition between Felkin-Anh and chelation-controlled pathways[6][7].

Below is a diagram illustrating these general synthetic pathways.

G cluster_0 Route A: Asymmetric Catalysis cluster_1 Route B: Chiral Pool Prochiral\nSubstrate N-Protected 4-Amino-1-butene Critical_Step_A Asymmetric Dihydroxylation (e.g., Sharpless AD) Prochiral\nSubstrate->Critical_Step_A Chiral Catalyst (Reagent Control) Target_A Enantiopure This compound Critical_Step_A->Target_A Chiral_Pool Chiral Precursor (e.g., from Malic Acid, Amino Acid) Intermediate Chiral Aldehyde or Ketone Chiral_Pool->Intermediate Critical_Step_B Nucleophilic Addition or Reduction Intermediate->Critical_Step_B Substrate Control (Chelation vs. Felkin-Anh) Target_B Diastereomerically Pure This compound Critical_Step_B->Target_B

Fig 1. General synthetic pathways to this compound.
Section 2: Troubleshooting Specific Experimental Issues

This section provides direct answers to common problems encountered in the lab.

Problem 1: Poor Enantioselectivity in Sharpless Asymmetric Dihydroxylation (SAD)

Q: I am using an AD-mix to synthesize my diol from N-Boc-4-amino-1-butene, but the enantiomeric excess (ee) is consistently low (<70%). What are the likely causes and how can I fix this?

A: Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation (SAD) is a frequent issue that can often be traced back to reaction conditions or substrate quality. The SAD reaction is highly reliable but sensitive[4][8]. Here’s a checklist of potential causes and solutions:

  • Incorrect AD-Mix Selection: The two commercially available mixes, AD-mix-α and AD-mix-β, deliver the diol of opposite enantiomers. Ensure you are using the correct mix for your desired product. For a given alkene, one mix is typically "matched" and gives high ee, while the other is "mismatched" and gives low ee.

  • Catalyst Poisoning: The osmium catalyst is sensitive to impurities.

    • Cause: The amine substrate, even when protected, can coordinate to the osmium center and disrupt the catalytic cycle. Amines are known ligands for many transition metals.

    • Solution: Ensure your starting N-protected allylic amine is highly pure. Chromatography just before use is recommended. Additionally, the use of a bulky protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is crucial to sterically hinder this coordination[9].

  • Solvent System and pH: The standard solvent system is t-BuOH/water (1:1). The reaction is pH-sensitive.

    • Cause: The AD-mix contains K₃Fe(CN)₆ (the re-oxidant) and K₂CO₃ (a base). The base is critical for accelerating the hydrolysis of the osmate ester and catalyst turnover. If the pH drops, the cycle slows down, and a background, non-enantioselective dihydroxylation pathway can become competitive.

    • Solution: Use the recommended t-BuOH/water ratio. Ensure the AD-mix is fully dissolved. For substrates prone to hydrolysis or side reactions, adding methanesulfonamide (CH₃SO₂NH₂) can sometimes improve the rate and selectivity.

  • Reaction Temperature:

    • Cause: The standard reaction is run at 0 °C or room temperature. Higher temperatures can decrease enantioselectivity by providing enough energy to overcome the facial selectivity of the chiral ligand-osmium complex.

    • Solution: Maintain the reaction at 0 °C. For particularly sluggish reactions, it is better to increase reaction time rather than temperature.

  • Stoichiometry of Re-oxidant:

    • Cause: Insufficient re-oxidant (K₃Fe(CN)₆) will lead to the formation of stoichiometric amounts of osmium(VI), which can lead to side reactions or a lower-than-expected yield, sometimes complicating purification and analysis of ee.

    • Solution: Use the recommended stoichiometry for the AD-mix. For larger-scale reactions, it is sometimes better to weigh out the individual components rather than relying on the pre-mixed formulation.

Problem 2: Unexpected Diastereomer from a Chiral Aldehyde Precursor

Q: I am performing a Grignard addition to an N-dibenzyl protected α-amino aldehyde derived from an amino acid. I predicted the anti diastereomer based on the Felkin-Anh model, but I am isolating the syn product as the major isomer. Why is this happening?

A: This is a classic case of chelation control overriding standard Felkin-Anh steric control [7]. This phenomenon is common in molecules with a Lewis basic heteroatom (like oxygen or nitrogen) at the α- or β-position to a carbonyl.

  • Felkin-Anh Model (Non-Chelating Conditions): This model predicts the outcome based on sterics. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric clash with the incoming nucleophile. This typically leads to the anti product. This pathway is favored when using non-chelating organometallic reagents (like some organolithiums) or when the heteroatom is protected with a bulky, non-coordinating group (e.g., a silyl ether)[6].

  • Cram-Chelate Model (Chelating Conditions): This model applies when both the carbonyl oxygen and the α-heteroatom can coordinate to the metal ion of the nucleophilic reagent (e.g., Mg²⁺ in a Grignard reagent, or Zn²⁺, Ti⁴⁺)[6][10].

    • Mechanism: This coordination locks the substrate into a rigid five-membered ring conformation. The nucleophile is then forced to attack from the less hindered face of this rigid structure, which is often opposite to the prediction of the Felkin-Anh model. For α-amino aldehydes, this typically leads to the syn product[7][11].

    • Your Case: The nitrogen of your N-dibenzyl protected amine and the carbonyl oxygen are likely forming a chelate with the Mg²⁺ of your Grignard reagent. This locks the conformation and directs the nucleophile to the opposite face, yielding the syn isomer. The dibenzyl group is small enough not to prevent this chelation, unlike a very bulky group like N-trityl[7].

G cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Cram-Chelate Model (Chelating) cluster_2 Troubleshooting Strategy FA_Model Nucleophile (Nu⁻) attacks from least hindered face, opposite the large (L) group. FA_Product Major Product: 'Anti' Diastereomer FA_Model->FA_Product Chelate_Model Lewis basic groups (N, O) chelate to metal cation (M⁺). This locks the conformation. Chelate_Attack Nu⁻ attacks from the new least hindered face of the rigid chelate. Chelate_Model->Chelate_Attack Chelate_Product Major Product: 'Syn' Diastereomer Chelate_Attack->Chelate_Product Goal Desired Diastereomer? Get_Anti Use non-chelating conditions: - Bulky N-protecting group (Trityl) - Non-chelating Lewis Acid (BF₃·OEt₂) - Organolithium reagents Goal->Get_Anti Anti Get_Syn Use chelating conditions: - N-protecting group that can chelate (Bn, PMB) - Chelating Lewis Acid (TiCl₄, MgBr₂) - Grignard or Organozinc reagents Goal->Get_Syn Syn

Fig 2. Logic diagram for predicting and controlling diastereoselectivity.
How to Control the Outcome:
  • To Favor the Syn (Chelate) Product: Use chelating reagents like Grignard (RMgX), organozincs (R₂Zn), and a chelating Lewis acid like TiCl₄ or MgBr₂[6]. Use amine protecting groups that are Lewis basic and not overly bulky, such as Benzyl (Bn) or p-Methoxybenzyl (PMB).

  • To Favor the Anti (Felkin-Anh) Product: Use non-chelating reagents. This can be achieved by:

    • Using a very bulky N-protecting group that prevents chelation (e.g., Trityl).

    • Using organometallic reagents with less Lewis acidic metals (e.g., organolithiums).

    • Adding a non-chelating Lewis acid like BF₃·OEt₂ that coordinates strongly to only one heteroatom (the carbonyl oxygen)[6].

Section 3: Experimental Protocols & Data
Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-4-amino-1-butene

This protocol is a representative procedure for achieving high enantioselectivity.

Materials:

  • N-Boc-4-amino-1-butene (1.0 equiv)

  • AD-mix-β (or α for the other enantiomer), approx. 1.4 g per mmol of alkene

  • tert-Butanol (t-BuOH)

  • Water, deionized

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g) to a 1:1 mixture of t-BuOH (5 mL) and water (5 mL).

  • Cool the resulting slurry to 0 °C in an ice bath. Stir vigorously for 15-30 minutes until the mixture becomes a homogenous, bright yellow-green solution.

  • Dissolve N-Boc-4-amino-1-butene (1 mmol, 171 mg) in t-BuOH (1 mL) and add it to the cold, stirring AD-mix solution.

  • Rinse the flask that contained the alkene with a small amount of t-BuOH and add it to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (staining with potassium permanganate). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g).

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. The color should change from yellow-green to a brownish slurry.

  • Add ethyl acetate (10 mL) and stir for 10 minutes.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-aminobutane-1,2-diol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) and analyzing by ¹H NMR or GC[1].

Data Table: Factors Influencing Stereoselectivity

The following table summarizes expected outcomes based on changes in reaction parameters for the synthesis of this compound derivatives.

Synthetic StepVariable ParameterTypical ConditionExpected Outcome (d.r. or ee)Troubleshooting Guideline
Asymmetric Dihydroxylation Chiral LigandAD-mix-β>95% ee (for matched alkene)Low ee suggests using the other mix (AD-mix-α).
Temperature0 °CHigh eeIncreasing temperature to 25 °C may lower ee by 5-15%.
Solventt-BuOH/H₂O (1:1)Optimal eeUsing solvents like acetone can lead to lower yields and selectivities[12].
N-Protecting GroupBoc or CbzHigh eeSmall groups (e.g., -Me) or unprotected amines can poison the catalyst, leading to very low ee.
Addition to Chiral Aldehyde ReagentMeMgBr (Grignard)>95:5 d.r. (syn)Favors chelation control.
ReagentMeLi20:80 d.r. (syn:anti)Favors Felkin-Anh control.
Lewis Acid AdditiveTiCl₄>98:2 d.r. (syn)Strong chelating acid forces the syn outcome.
Lewis Acid AdditiveBF₃·OEt₂<10:90 d.r. (syn:anti)Non-chelating acid blocks the chelation pathway, favoring the Felkin-Anh product[6].
N-Protecting GroupN,N-dibenzylHigh syn selectivityParticipates in chelation.
N-Protecting GroupN-TritylHigh anti selectivitySteric bulk prevents chelation.
Section 4: Troubleshooting Workflow

When faced with a poor stereochemical outcome, a systematic approach is necessary. The following flowchart outlines a logical troubleshooting process.

G cluster_AD Asymmetric Dihydroxylation cluster_CP Chiral Pool / Substrate Control Start Poor Stereoselectivity (Low d.r. or ee) Check_Route Which Synthetic Route? Start->Check_Route Check_ee Is ee low? Check_Route->Check_ee Route A Check_dr Is d.r. low or 'wrong' isomer major? Check_Route->Check_dr Route B Check_Ligand Verify AD-Mix (α vs. β) Check_ee->Check_Ligand Check_Purity Purify starting allylic amine Check_Ligand->Check_Purity Check_Temp Run reaction at 0°C Check_Purity->Check_Temp Check_Solvent Confirm t-BuOH/H₂O (1:1) is used Check_Temp->Check_Solvent Analyze_Control Analyze: Chelation vs. Felkin-Anh Control Check_dr->Analyze_Control To_Syn To increase 'syn': - Use Grignard/Organozinc - Add TiCl₄ - Use chelating N-group (Bn) Analyze_Control->To_Syn Chelation Favored To_Anti To increase 'anti': - Use Organolithium - Add BF₃·OEt₂ - Use bulky N-group (Trityl) Analyze_Control->To_Anti Felkin-Anh Favored

Fig 3. A troubleshooting workflow for poor stereoselectivity.
References
  • Szebényi, K., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules. Available at: [Link]

  • Pesnot, T., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis. Available at: [Link]

  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Available at: [Link]

  • Pécs, A., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Crimmins, M. T., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Ni, Y., et al. (2019). One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. Organic Letters. Available at: [Link]

  • Development of Low-Cost Manufacturing Process for 1,2,4-Butanetriol (BT). (1994). Defense Technical Information Center. Available at: [Link]

  • Arceo, E., et al. (2023). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews. Available at: [Link]

  • Trost, B. M., & McEachern, E. J. (1999). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Pescarmona, P. P., et al. (2018). Greening Oxidation Catalysis: Iron Catalyzed Alkene syn-Dihydroxylation with Aqueous Hydrogen Peroxide in Green Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry LibreTexts. (2020). Diastereoselective Addition to Aldehydes and Ketones. Available at: [Link]

  • Prieto, L., et al. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Available at: [Link]

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Available at: [Link]

  • Olofsson, B. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. Available at: [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Available at: [Link]

  • Evans, D. A. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Available at: [Link]

  • Prieto, L., et al. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. ACS Publications. Available at: [Link]

  • Reissig, H.-U., & Zimmer, R. (2003). Introductory Remarks: Chiral Pool Syntheses and Diastereoselective Reactions. Thieme. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]

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Technical Support Center: Purification of 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Aminobutane-1,2-diol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Impurity Profile of this compound

The first step in any effective purification strategy is to understand the potential impurities that may be present. Impurities in this compound can originate from several sources, including the synthetic route, degradation, or storage.[1][2]

Common Impurities in this compound and Their Origins:

Impurity Category Potential Impurities Likely Origin
Process-Related Impurities Unreacted starting materials (e.g., protected precursors)Incomplete reaction during synthesis
Reagents and catalystsCarryover from the synthetic steps
By-products from side reactions (e.g., over-alkylation, elimination products)Non-selective reactions or suboptimal reaction conditions
Degradation Products Oxidation productsExposure to air or oxidizing agents
Products of self-condensation (dimers or oligomers)Instability, particularly at elevated temperatures or non-neutral pH
Stereoisomers Diastereomers or enantiomersNon-stereoselective synthesis or racemization

II. Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to assess the purity of my crude this compound?

A1: Before attempting any large-scale purification, it is crucial to perform a preliminary purity assessment. We recommend a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is often the gold standard for purity analysis.[3] A reverse-phase method may be challenging due to the high polarity of this compound. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique for separating polar compounds.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main component and provide structural information about major impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of impurities.[3]

Q2: My this compound is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A2: The salt form of your compound significantly influences its solubility and stability. The hydrochloride salt is common for amines to improve their handling and stability.[7] For recrystallization, the choice of solvent will be different than for the free base. Highly polar solvents or aqueous mixtures are often required. In chromatography, the salt can affect retention times and peak shapes. It's often beneficial to use a buffered mobile phase to maintain a consistent ionic strength and pH.

Q3: How can I determine the enantiomeric purity of my chiral this compound?

A3: Assessing enantiomeric purity is critical for pharmaceutical applications. Several methods can be employed:

  • Chiral HPLC: This involves using a chiral stationary phase that can differentiate between enantiomers.

  • NMR with Chiral Derivatizing Agents: A chiral agent can be reacted with the diol to form diastereomers, which can then be distinguished by NMR due to their different chemical shifts.[8]

  • Capillary Electrophoresis (CE): Using chiral selectors in the running buffer allows for the separation of enantiomers.[9]

III. Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying crystalline solids. However, due to the high polarity and hydrogen bonding capabilities of this compound, finding a suitable solvent system can be challenging.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is too rapid for crystal lattice formation.

  • Solutions:

    • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Use a more dilute solution: Add more of the "good" solvent to the hot solution before cooling.

    • Change the solvent system: A different solvent pair may be necessary. For polar molecules like this compound, alcohol/water mixtures can be effective.[10]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a surface for nucleation.

Problem 2: No crystals form, even after cooling.

  • Causality: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin.

  • Solutions:

    • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Concentrate the solution: Evaporate some of the solvent and allow the solution to cool again.

    • Switch to a "poorer" solvent: If using a single solvent, try adding a miscible solvent in which your compound is less soluble (a "bad" solvent) dropwise to the cooled solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.[11]

Problem 3: The purity of the recrystallized material does not improve significantly.

  • Causality: The impurities may have very similar solubility properties to your target compound in the chosen solvent system.

  • Solutions:

    • Try a different solvent system: Experiment with solvents of different polarities. A list of common recrystallization solvents can be a good starting point.[12][13][14]

    • Consider a multi-step purification: Recrystallization may not be sufficient on its own. It may be necessary to use it in conjunction with another technique like chromatography.

    • Perform multiple recrystallizations: Sometimes, a second or even third recrystallization can significantly improve purity, although you will lose some product with each step.

B. Chromatography Troubleshooting

For challenging separations, chromatography is a powerful tool. Given the polar nature of this compound, HILIC is the recommended approach.[5][6][15]

Problem 1: The compound elutes in the void volume (no retention) on a reverse-phase (C18) column.

  • Causality: this compound is too polar to interact with the nonpolar C18 stationary phase.

  • Solution: Switch to a HILIC column. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5]

Problem 2: Poor peak shape (tailing or fronting) in HILIC.

  • Causality:

    • Tailing: Can be caused by strong interactions between the basic amine group and acidic silanols on the silica surface.

    • Fronting: Often indicates column overload.

  • Solutions:

    • For Tailing:

      • Add a buffer to the mobile phase: Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible.

      • Use a deactivated stationary phase: Some HILIC columns are specifically designed to minimize interactions with basic compounds.

    • For Fronting:

      • Reduce the sample load: Inject a smaller amount of your compound onto the column.

Problem 3: Co-elution of impurities with the main product.

  • Causality: The selectivity of the chromatographic system is insufficient to resolve the impurities from the product.

  • Solutions:

    • Optimize the mobile phase:

      • Adjust the gradient: A shallower gradient can improve resolution.

      • Change the organic modifier: While acetonitrile is most common in HILIC, other polar aprotic solvents can be explored.

      • Modify the pH of the aqueous component: The charge state of the amine and any acidic or basic impurities can be altered by changing the pH, which can significantly affect retention and selectivity.

    • Try a different stationary phase: HILIC columns with different functionalities (e.g., amide, cyano) can offer different selectivities.

IV. Experimental Protocols

A. Protocol for Recrystallization of this compound Hydrochloride

This is a general guideline and may require optimization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvent systems (e.g., methanol, ethanol, isopropanol, water, and mixtures like ethanol/water or methanol/isopropanol). The ideal system will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound hydrochloride and the chosen "good" solvent (e.g., methanol). Heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: If using a solvent pair, add the "bad" solvent (e.g., isopropanol) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "bad" solvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

B. Protocol for HILIC Purification of this compound

This is a starting point and will likely require method development.

  • Column: A HILIC stationary phase (e.g., silica, amide, or diol-bonded).

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Equilibration: Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase composition (95:5 Acetonitrile:Water with a small amount of methanol if needed for solubility).

  • Injection and Gradient: Inject the sample and run a linear gradient from 5% to 40% Mobile Phase A over 20-30 minutes.

  • Detection: Use a suitable detector, such as a UV detector (if the compound or impurities have a chromophore) or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection. Mass spectrometry (MS) is ideal for peak identification.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Workflows

A. Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound purity_check Purity Assessment (HPLC/NMR/MS) start->purity_check decision Purity > 98%? purity_check->decision recrystallization Attempt Recrystallization decision->recrystallization No end_product Pure Product decision->end_product Yes recrystallization_success Purity > 98%? recrystallization->recrystallization_success chromatography Perform HILIC Purification recrystallization_success->chromatography No recrystallization_success->end_product Yes chromatography_success Purity > 98%? chromatography->chromatography_success chromatography_success->end_product Yes further_optimization Further Optimization Needed chromatography_success->further_optimization No

Caption: A decision tree for selecting the appropriate purification strategy.

B. Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Slow Cooling More Solvent Change Solvent System oiling_out->solution_oiling Yes low_purity Purity Improvement Low? no_crystals->low_purity No solution_no_crystals Add Seed Crystal Concentrate Solution Add 'Bad' Solvent no_crystals->solution_no_crystals Yes solution_low_purity Try Different Solvents Consider Chromatography low_purity->solution_low_purity Yes success Successful Crystallization low_purity->success No solution_oiling->start solution_no_crystals->start

Caption: A troubleshooting workflow for common recrystallization issues.

VI. References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, D., et al. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 1,4-butanediol. Retrieved from

  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(34), 5920-5938. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Van Aken, K. J., et al. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (83430-32-4). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Knowledge UChicago. (1977). United States Patent [19J]. Retrieved from [Link]

  • Buchi. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Zielińska, M., & Ciesielski, W. (2017). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. International Journal of Environmental Research and Public Health, 14(7), 785. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • Van Aken, K. J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26-33. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. Retrieved from

  • Google Patents. (2005). United States Patent [19J]. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-isopropylamino-1-butanol. Retrieved from

  • MDPI. (n.d.). One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobutane-1,4-diol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from

  • PubChem. (n.d.). (S)-2-Amino-1,4-butanedithiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobutane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

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Introduction: The Challenge of Scaling 4-Aminobutane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Aminobutane-1,2-diol. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep technical knowledge with practical, field-tested advice to help you navigate the challenges of scaling this synthesis. This document is structured to anticipate the issues you may encounter and to provide clear, actionable solutions.

This compound is a valuable chiral building block in pharmaceutical development. Its structure, containing both amine and diol functionalities, makes it a versatile synthon but also presents unique challenges in synthesis and purification. The molecule's high polarity, multiple functional groups, and stereocenters demand careful consideration of reaction conditions, reagent selection, and purification strategies. Scaling up the synthesis from the bench to a pilot or manufacturing scale magnifies these challenges, as issues like heat transfer, reagent addition rates, and isolation efficiency become critical for ensuring yield, purity, and process safety.

This guide provides a robust framework for a scalable synthesis route and offers detailed troubleshooting advice to address common problems encountered during process development.

Frequently Asked Questions (FAQs)

Q1: What are the most viable starting materials for a scalable, stereospecific synthesis of (S)-4-Aminobutane-1,2-diol?

A1: For a stereospecific synthesis, the most logical and cost-effective starting materials are those from the chiral pool. L-Aspartic acid and L-malic acid are excellent candidates. L-Aspartic acid provides the desired amine functionality with the correct stereochemistry at C2. L-Malic acid offers the C2 hydroxyl group with the correct stereochemistry. Both require functional group manipulations, but starting with a pre-existing stereocenter is far more efficient at scale than asymmetric synthesis or chiral resolution.[1] This guide will focus on a route starting from L-Aspartic acid due to the direct incorporation of the C2 amine.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: The three main challenges are:

  • Reagent Selection & Safety: The reduction of carboxylic acids or esters requires powerful reducing agents (e.g., boranes, lithium aluminum hydride). At scale, the choice is dictated by cost, safety (exothermic reactions, quenching procedures), and ease of handling. Borane complexes (e.g., BH3·THF or BH3·DMS) are often preferred over metal hydrides for their selectivity and more manageable reactivity profile.

  • Work-up and Isolation: this compound is a highly polar, water-soluble compound, making extractive work-ups difficult and inefficient. At scale, this can lead to significant product loss in aqueous streams. The strategy must shift towards crystallization, often as a salt (e.g., hydrochloride), or specialized chromatography like ion exchange.

  • Impurity Control: Side reactions, such as incomplete reduction or racemization, can generate impurities that are difficult to separate from the final product due to similar physical properties.[2] Robust in-process controls (IPCs) are essential to monitor reaction completion and impurity formation at each step.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress, especially for visualizing the consumption of less polar starting materials. A ninhydrin stain is useful for visualizing the amino group.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reverse-phase C18 column with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is necessary for retaining the polar analyte. Chiral HPLC is mandatory to confirm the stereochemical purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify the mass of the product and any impurities, which is invaluable for troubleshooting side reactions.

Proposed Scalable Synthesis Workflow: From L-Aspartic Acid

This section details a robust, multi-step synthesis designed for scalability. The core principle is the protection of reactive groups, followed by reduction and deprotection.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Diesterification cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Deprotection & Salt Formation A L-Aspartic Acid B (S)-2-((tert-butoxycarbonyl)amino)succinic acid A->B (Boc)₂O, Base C Dimethyl (S)-2-((tert-butoxycarbonyl)amino)succinate B->C MeOH, SOCl₂ or H₂SO₄ D tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate C->D BH₃·DMS or LiBH₄ E (S)-4-Aminobutane-1,2-diol Hydrochloride D->E HCl in Dioxane/MeOH

Caption: A four-step synthesis pathway for (S)-4-Aminobutane-1,2-diol HCl.

Detailed Experimental Protocol

Step 3: Selective Reduction of Dimethyl Ester to Diol

This step is the most critical for yield and purity. The choice of reducing agent is paramount. Borane-dimethyl sulfide (BH₃·DMS) is recommended for its selectivity and safer handling profile at scale compared to LiAlH₄.

Table 1: Reagent Quantities and Parameters for Reduction Step

Reagent/ParameterAmount (per 1.0 mol Substrate)UnitNotes
Dimethyl (S)-2-(Boc-amino)succinate1.0molStarting Material
Borane-dimethyl sulfide (BH₃·DMS)2.5 - 3.0molAdded slowly to control exotherm
Tetrahydrofuran (THF), anhydrous5.0LSolvent
Reaction Temperature0 to 25°CInitial addition at 0°C, then warm to RT
Reaction Time12 - 18hoursMonitor by HPLC for completion
Quenching Solvent (Methanol)1.0LSlow, careful addition at 0°C

Methodology:

  • Setup: A multi-neck reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is charged with Dimethyl (S)-2-((tert-butoxycarbonyl)amino)succinate and anhydrous THF.

  • Inerting: The vessel is purged with dry nitrogen. An inert atmosphere is crucial to prevent the reaction of the borane reagent with atmospheric moisture.[3]

  • Cooling: The mixture is cooled to 0-5 °C using an ice bath or a chiller.

  • Reagent Addition: BH₃·DMS is added dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to manage the exothermic reaction and prevent runaway conditions, a primary safety concern during scale-up.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature (20-25 °C) and stirred for 12-18 hours.

  • In-Process Control (IPC): A small aliquot is carefully quenched and analyzed by HPLC or LC-MS to confirm the complete consumption of the starting material.

  • Quenching: The reactor is cooled back to 0-5 °C. Methanol is added dropwise very slowly to quench the excess borane. Safety: This is a highly exothermic step that generates hydrogen gas. Proper ventilation and slow addition are mandatory.

  • Solvent Removal: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product as a thick oil. This crude oil is then used directly in the next deprotection step.

Troubleshooting Guide & Scale-Up Issues

This section addresses specific problems you might encounter.

Q: My reduction reaction (Step 3) is sluggish or incomplete, resulting in low yields. What should I do?

A: This is a common scale-up issue. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Reducing Agent. Borane reagents can degrade with improper storage.

    • Solution: Always use a fresh bottle of BH₃·DMS from a reputable supplier. If in doubt, the molarity of the solution can be determined via titration before use. Never use a reagent that has been exposed to air or moisture.

  • Cause 2: Insufficient Stoichiometry. On a larger scale, minor losses during transfer or residual moisture can consume some of the reagent.

    • Solution: For pilot-scale runs, it's often wise to increase the stoichiometry of the borane reagent slightly (e.g., from 2.5 to 2.8 equivalents). However, do this judiciously, as excess reagent makes the quenching process more hazardous.

  • Cause 3: Poor Temperature Control. If the temperature is too low, the reaction rate will be slow.

    • Solution: Ensure your reactor's cooling system is well-calibrated. After the initial exothermic addition, allowing the reaction to proceed at room temperature (or even gentle warming to 30-35 °C if IPCs show it is safe and effective) can drive it to completion.

Troubleshooting Workflow: Low Reduction Yield

Troubleshooting_Yield Start Low Yield in Reduction Step CheckReagent Verify BH₃·DMS Activity & Age Start->CheckReagent ReagentOK Reagent is Active CheckReagent->ReagentOK CheckStoich Review Stoichiometry ReagentOK->CheckStoich Yes UseNewReagent Action: Use Fresh, Titrated Reagent ReagentOK->UseNewReagent No StoichOK Stoichiometry Correct? CheckStoich->StoichOK CheckTemp Monitor Internal Temperature Profile StoichOK->CheckTemp Yes IncreaseStoich Action: Increase BH₃·DMS to 2.8-3.0 eq. StoichOK->IncreaseStoich No TempOK Temp Profile Correct? CheckTemp->TempOK AnalyzeCrude Analyze Crude by LC-MS for Byproducts TempOK->AnalyzeCrude Yes OptimizeTemp Action: Allow to warm to 25°C post-addition TempOK->OptimizeTemp No ModifyProtocol Action: Adjust conditions based on byproduct identity AnalyzeCrude->ModifyProtocol

Caption: A decision tree for troubleshooting low yields in the reduction step.

Q: I'm having trouble isolating the final product. After deprotection and work-up, my yield is very low, and the product seems to stay in the aqueous layer.

A: This is the classic challenge with small, polar aminodiols. Standard liquid-liquid extractions are bound to fail.

  • Cause: High Water Solubility. The multiple hydroxyl groups and the primary amine make the free base of this compound exceptionally water-soluble.

    • Solution 1 (Recommended): Isolation as a Salt. Do not attempt to isolate the free base. After the Boc-deprotection with HCl (Step 4), the product is already in the form of its hydrochloride salt. Instead of a work-up, concentrate the reaction mixture to dryness. The resulting crude solid/oil can then be purified by recrystallization or slurry in a suitable solvent system (e.g., isopropanol/methanol or ethanol/MTBE). This avoids aqueous contact entirely.

    • Solution 2: Ion-Exchange Chromatography. If salt isolation is problematic due to impurities, use a strong cation-exchange (SCX) resin. The crude product (in acidic solution) is loaded onto the column, which retains the protonated amine. The column is washed with methanol to remove neutral impurities, and the desired product is then eluted with a solution of ammonia in methanol. This is a very effective but more costly and time-consuming method at scale.

Q: My final product shows signs of diastereomers or racemization by chiral HPLC. Where did it go wrong?

A: Stereochemical integrity is paramount. Let's pinpoint the likely sources of this issue.

  • Cause 1: Harsh pH conditions. The stereocenter at C2, being adjacent to a carbonyl group in the early intermediates (succinic acid derivatives), is susceptible to epimerization under harsh basic or acidic conditions, though this risk is lower once the carbonyls are reduced.[4]

    • Solution: Ensure that the protection and esterification steps are conducted under mild conditions. For example, using SOCl₂ in cold methanol for esterification is generally safe. Avoid strong bases like NaOH or KOH with the ester intermediates.

  • Cause 2: Contaminated Starting Material.

    • Solution: Always verify the enantiomeric purity of your starting L-Aspartic acid with a certificate of analysis and, if necessary, by chiral HPLC of a suitable derivative. Never assume 100% ee.

  • Cause 3: Analytical Artifact.

    • Solution: Ensure your chiral HPLC method is properly validated. Poor peak shape or resolution can sometimes be misinterpreted as the presence of another isomer. Run a sample of a racemic standard if available to confirm the peak locations.

References

  • Biosynthesis of 1,4-butanediol: While focused on biosynthesis, this patent provides context on the industrial relevance and chemistry of related diols.
  • Synthesis of Chiral 1,2-Amino Alcohols: This article describes the synthesis of related amino alcohols, providing analogous procedures and reaction conditions that can inform the synthesis of this compound.

    • Source: SciHorizon
    • URL: [Link]

  • This compound hydrochloride Properties: This PubChem entry provides key physical and chemical properties of the target molecule.

    • Source: PubChem
    • URL: [Link]

  • Synthesis of 1,4-butanediol via Glutamate: This paper discusses a biosynthetic route to 1,4-butanediol from glutamate, a structurally related amino acid, highlighting relevant chemical transform

    • Source: N
    • URL: [Link]

  • 2-Aminobutane-1,3-diol Properties: Provides data on a structurally similar aminodiol, which can be useful for predicting properties and analytical behavior.

    • Source: PubChem
    • URL: [Link]

  • Synthesis of Chiral Polyamines: Discusses synthetic strategies for chiral amines, relevant to the handling of the amino group in the target molecule.

    • Source: N
    • URL: [Link]

  • Synthesis from Aspartic Acid: This article details work with poly(aspartic acid)

    • Source: ResearchG
    • URL: [Link]

  • Reduction of Malic Acid: This document outlines the challenges in the reduction of malic acid, a potential alternative starting m

    • Source: Defense Technical Inform
    • URL: [Link]

  • Typical Impurities in Synthesis: Provides an overview of common impurities found in peptide synthesis, which shares challenges with aminodiol synthesis, such as side reactions involving amino acids.

    • Source: ResearchG
    • URL: [Link]

  • Polyester synthesis using Malic Acid and Butanediol: Describes reactions involving malic acid and a butanediol, providing context for potential side reactions and polymer form

    • Source: International Journal of Pharmaceutical Sciences and Research
    • URL: [Link]

  • Enzymatic Synthesis of Aminodiols: Discusses enzymatic methods for aminodiol synthesis, offering an alternative perspective on achieving chirality.

    • Source: ResearchG
    • URL: [Link]

  • Purification by Recrystallization: This patent discusses purification strategies for related compounds, which can be applied to the target molecule.
  • Synthesis of 4-Amino-1-butanol: Provides synthetic routes for a similar, though achiral, molecule, offering insights into work-up and purific
  • Hydrogenation Catalysts for Diol Synthesis: Discusses catalysts used in the synthesis of 1,4-butanediol, relevant to the reduction step.

    • Source: ResearchG
    • URL: [Link]

  • Racemization-Free Coupling Reagents: While focused on peptides, this article explains the mechanisms of racemization, which is a critical concept for this synthesis.

    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Synthesis from Butyrolactone: Describes ring-opening reactions, a common strategy in organic synthesis that could be considered for altern

    • Source: ResearchG
    • URL: [Link]

  • Production of Butane-1,4-diol: A patent describing an industrial process for producing butane-1,4-diol from maleic acid esters, highlighting scalable hydrogenation techniques.
  • Purification of Aminopropanediol: This patent describes purification methods for a very similar aminodiol, offering direct, practical advice on distill

    • Source: European P
    • URL: [Link]

  • Identification and Synthesis of Impurities: A relevant case study on identifying and controlling impurities during the synthesis of a pharmaceutical ingredient.

    • Source: Arkivoc
    • URL: [Link]

  • Peptide Synthesis Troubleshooting: This article provides general troubleshooting tips for complex organic syntheses th

    • Source: Biotage
    • URL: [Link]

  • Chiral Synthesis Overview: This resource provides a good overview of the main strategies in chiral synthesis, including the use of the chiral pool.

    • Source: GMK Research
    • URL: [Link]

  • Scale-Up Challenges in Synthesis: This article discusses general challenges and opportunities in scaling up complex chemical syntheses.

    • Source: Frontiers
    • URL: [Link]

  • Aspartimide Formation: This article discusses the problematic side reaction of aspartimide formation when working with aspartic acid deriv

    • Source: ChemRxiv
    • URL: [Link]

  • Troubleshooting Guide for Heterocyclic Compound Synthesis: Provides a general framework for troubleshooting common issues in organic synthesis like low yield and impurities. Source: BenchChem

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Validation & Comparative

A Strategic Guide to Obtaining and Comparing Single-Crystal X-ray Diffraction Data for 4-Aminobutane-1,2-diol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, obtaining high-quality single crystals of small, flexible, and hydrophilic molecules is a significant hurdle. 4-Aminobutane-1,2-diol, a chiral molecule with multiple hydrogen-bonding groups and conformational flexibility, epitomizes this challenge. The absence of published crystal structures for this compound and its simple derivatives in repositories like the Cambridge Structural Database (CSD) underscores the difficulty in its crystallization.

This guide provides a comprehensive framework for systematically approaching the crystallization of this compound. Instead of a rigid template, we present a logical workflow, from strategic derivatization to comparative analysis of crystallographic data. The core principle is to modify the parent molecule to overcome the intrinsic barriers to crystallization, thereby generating a series of related compounds with a higher propensity to form diffraction-quality crystals.

The Crystallization Challenge: Why is this compound Difficult to Crystallize?

The molecular properties of this compound present several obstacles to forming a well-ordered crystal lattice:

  • High Conformational Flexibility: The rotatable bonds in the butane backbone allow the molecule to adopt numerous conformations in solution, making it energetically difficult for it to settle into the single, ordered conformation required for a crystal lattice.

  • Extensive Hydrogen Bonding: The presence of two hydroxyl groups and a primary amine group leads to strong interactions with polar solvents, particularly water. This high solubility makes it difficult to achieve the supersaturation necessary for crystallization.[1] When crystals do form, the complex network of hydrogen bonds can sometimes lead to disordered or poorly packed structures.[2][3]

  • Hydrophilicity: The polar nature of the molecule favors strong solvent interactions over the molecule-molecule interactions needed for crystal nucleation and growth. This often leads to the formation of oils or amorphous precipitates instead of crystals.[1]

A Comparative Strategy: Derivatization to Promote Crystallization

To overcome these challenges, a proven strategy is to create derivatives of the target molecule. By modifying the functional groups, we can alter the molecule's physical properties—reducing flexibility, modulating polarity, and introducing new intermolecular interactions that favor crystal packing. This guide compares three primary derivatization approaches for this compound.

  • Diastereomeric Salt Formation: Reacting the racemic or enantiopure amino alcohol with a chiral acid (a resolving agent) creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which can be exploited for crystallization.[4][5] This is a classical method for chiral resolution and an effective way to obtain crystalline solids.[6][7]

  • Co-crystallization: This technique involves crystallizing the target molecule with a second, neutral compound known as a "co-former." The co-former interacts with the target molecule through non-covalent interactions, such as hydrogen bonds, to form a new crystalline solid with different properties. Amino acids, with their ability to form strong hydrogen bonds via zwitterionic groups, are promising co-formers for amino alcohols.[]

  • Acylation: Converting the primary amine and/or hydroxyl groups to amides and esters (e.g., through acetylation) can significantly alter the molecule's properties.[9] Acylation reduces the number of strong hydrogen bond donors, decreases polarity, and can introduce conformational rigidity, all of which can be beneficial for crystallization.[10][11]

The following sections provide detailed protocols for these derivatization strategies and a systematic approach to screening for crystallization conditions.

Experimental Protocols

A. Derivatization of this compound

Protocol 1: Diastereomeric Salt Formation with L-(+)-Tartaric Acid

This protocol aims to form diastereomeric salts, which often have a higher propensity to crystallize than the parent amine.

  • Dissolution: Dissolve 105 mg (1 mmol) of racemic this compound in 2 mL of a suitable solvent such as methanol or ethanol.

  • Acid Addition: In a separate flask, dissolve 150 mg (1 mmol) of L-(+)-tartaric acid in a minimal amount of the same solvent.

  • Mixing and Precipitation: Slowly add the tartaric acid solution to the amino alcohol solution while stirring. If a precipitate forms immediately, gently warm the solution until it redissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, store the flask in a refrigerator (4°C) for several days.

  • Isolation: Collect any resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry.

Protocol 2: Co-crystallization with L-Proline

This protocol explores the use of an amino acid as a co-former to facilitate crystallization through hydrogen bonding.

  • Solution Preparation: Dissolve 105 mg (1 mmol) of this compound and 115 mg (1 mmol) of L-proline in a minimal amount of a solvent mixture, such as ethanol/water. Gently warm to ensure complete dissolution.

  • Crystallization Screening: Use this stock solution for the crystallization screening methods described in Section B. The goal is to find conditions where the co-crystal is the least soluble species.

Protocol 3: Acetylation of this compound

This protocol reduces the molecule's polarity and hydrogen-bonding capacity by converting the amine and hydroxyl groups to an amide and esters, respectively.

  • Reaction Setup: In a round-bottom flask, dissolve 105 mg (1 mmol) of this compound in 5 mL of a suitable solvent like dichloromethane.

  • Reagent Addition: Add 3.5 equivalents of acetic anhydride and a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).[9][12]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting acetylated product can then be purified, if necessary, by column chromatography before being used in crystallization screening.

Derivatization_Strategies cluster_start Starting Material cluster_derivatives Derivatization Approaches cluster_outcome Desired Outcome This compound This compound Salt Diastereomeric Salt (e.g., Tartrate) This compound->Salt + Chiral Acid Cocrystal Co-crystal (e.g., with L-Proline) This compound->Cocrystal + Co-former Acylated Acylated Derivative (e.g., Acetylated) This compound->Acylated + Acylating Agent Crystals Diffraction-Quality Single Crystals Salt->Crystals Cocrystal->Crystals Acylated->Crystals

Caption: Derivatization strategies to enhance the crystallizability of this compound.

B. Screening for Optimal Crystallization Conditions

For each of the compounds (the parent molecule and its derivatives), a systematic screening of crystallization conditions is essential. The following three methods are fundamental for small molecules.[13]

Method 1: Slow Evaporation

This is often the simplest method to set up.[5]

  • Prepare a Solution: Dissolve the compound in a good solvent to create a solution that is near saturation.

  • Set Up: Place the solution in a small vial or test tube.

  • Evaporation: Cover the opening of the vial with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate slowly over days or weeks.[5]

  • Observation: Place the vial in a vibration-free location and monitor for crystal growth.

Method 2: Slow Cooling

This method is effective for compounds that have a significant difference in solubility at high and low temperatures.

  • Prepare a Saturated Solution: Add the compound to a solvent in a sealed vial and heat until all the solid dissolves.

  • Cooling: Allow the vial to cool to room temperature very slowly. This can be achieved by placing the vial in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).[14]

  • Low Temperature: Once at room temperature, the vial can be moved to a refrigerator and then a freezer to maximize crystal yield.

Method 3: Vapor Diffusion

Vapor diffusion is a highly controlled method that is particularly useful when only small amounts of the compound are available.[13] There are two common setups:

  • Liquid-Vapor Diffusion:

    • Inner Vial: Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) in a small, open vial.

    • Outer Vial: Place this inner vial inside a larger, sealable jar that contains a small amount of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).[15]

    • Equilibration: Seal the outer jar. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[10]

  • Solid-Vapor Diffusion: This is useful for volatile solids. Place the solid compound at the bottom of a sealed container. Suspend a drop of a suitable solvent on a coverslip inverted over the solid. The compound will sublime and dissolve in the solvent drop, eventually reaching saturation and crystallizing.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Iteration Start Pure Compound (Parent or Derivative) Solvent Solvent Screening (Find suitable 'good' and 'poor' solvents) Start->Solvent Evaporation Slow Evaporation Solvent->Evaporation Cooling Slow Cooling Solvent->Cooling VaporDiffusion Vapor Diffusion Solvent->VaporDiffusion Observation Microscopic Observation Evaporation->Observation Cooling->Observation VaporDiffusion->Observation NoCrystals No Crystals / Oil Observation->NoCrystals Unsuccessful Crystals Crystals Formed Observation->Crystals Successful Optimization Optimize Conditions (Concentration, Temp., etc.) NoCrystals->Optimization Troubleshoot XRD X-ray Diffraction Crystals->XRD XRD->Optimization Poor Quality

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Troubleshooting Common Crystallization Problems

  • Oiling Out: If the compound separates as a liquid instead of a solid, it indicates that the solution has become supersaturated at a temperature above the compound's melting point in that solvent system. To resolve this, try using a more dilute solution, a slower cooling rate, or a different solvent system.[1]

  • Microcrystals: The formation of very small crystals suggests that nucleation was too rapid. Reduce the rate of supersaturation by slowing down the evaporation or cooling rate. Seeding a slightly undersaturated solution with a single, well-formed crystal can encourage the growth of larger single crystals.[9]

  • No Crystals Form: If the solution remains clear, it may not have reached a sufficient level of supersaturation. Try evaporating some of the solvent to increase the concentration or add a small amount of an anti-solvent. Scratching the inside of the glass vial with a metal spatula can sometimes create nucleation sites and induce crystallization.[16]

Comparing the Results: A Framework for Data Analysis

Once single crystals are obtained, X-ray diffraction analysis provides the data to determine the three-dimensional structure. When comparing the results from the parent compound and its various derivatives, the following crystallographic quality metrics should be evaluated to determine the most successful approach.

MetricDescriptionGood ValuesReference
Resolution (Å) A measure of the level of detail in the diffraction data. Lower numbers indicate higher resolution.< 1.5 Å is considered high resolution for small molecules.[1]
R-factor (R1) The agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.< 0.05 (5%) is excellent.[17]
wR2 A weighted R-factor that includes all diffraction data. It is generally higher than R1. Lower values are better.< 0.15 (15%) is generally good.[17]
Goodness of Fit (Goof) Should be close to 1.0 for a good model.~ 1.0[17]
Data Completeness (%) The percentage of measured reflections out of all possible reflections.> 95% is desirable.[1]
Flack Parameter For chiral molecules in non-centrosymmetric space groups, this parameter helps determine the absolute configuration. A value near 0 indicates the correct enantiomer.Close to 0 (with a small standard uncertainty).[18]

By systematically applying these derivatization and crystallization strategies and comparing the resulting crystallographic data, researchers can significantly increase the probability of obtaining a high-resolution crystal structure of challenging molecules like this compound. This structured, comparative approach not only provides a path to the desired crystal structure but also yields valuable insights into the solid-state behavior of the molecule and its derivatives.

References

  • D'Arcy, A., Ahern, D., & Walsh, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1838-1863. [Link]

  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(5), 337-342. [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source. [Link]

  • Stilinović, V., Cinčić, D., & Kaitner, B. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 999. [Link]

  • Wlodawer, A., & Dauter, Z. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 347-358. [Link]

  • Slow Evaporation Method. (n.d.). [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • de Almeida, L. P., & da Piedade, M. E. M. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 896. [Link]

  • Groom, C. R., & Allen, F. H. (2025). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. IUCrJ, 12(Pt 5), 643-653. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016). Angewandte Chemie International Edition, 55(25), 7236-7239. [Link]

  • Crystallization of small molecules. (n.d.). [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). Molecules, 15(11), 7976-8002. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2014). White Rose eTheses Online. [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry, 11, 523-543. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]

  • Scheme of derivatization procedure of three different amino... (n.d.). ResearchGate. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). Chirality, 34(8), 1140-1150. [Link]

  • Crystallization techniques for small molecules compounds: a review. (2008). Journal of Crystal Growth, 310(7-9), 1234-1240. [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2026). Journal of the American Chemical Society. [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design, 23(3), 1648-1659. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10398-10419. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Improvement of Crystal Quality of AlN Films with Different Polarities by Annealing at High Temperature. (2020). Materials, 13(21), 4880. [Link]

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  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). Catalysts, 8(12), 633. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. (2025). YouTube. [Link]

  • The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. (2011). BMC Structural Biology, 11, 4. [Link]

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A Researcher's Guide to the Chemoselective Functionalization of 4-Aminobutane-1,2-diol: A Comparative Analysis of Primary Amine and Hydroxyl Group Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise modification of complex molecules is paramount. Bifunctional compounds, such as 4-aminobutane-1,2-diol, present a unique synthetic challenge and opportunity, offering multiple reaction sites. Understanding and controlling the chemoselectivity of reactions involving its primary amine and two distinct hydroxyl groups—one primary and one secondary—is crucial for the efficient synthesis of novel pharmacophores and advanced intermediates. This guide provides an in-depth technical comparison of the reactivity of the primary amine versus the hydroxyl groups in this compound, supported by established chemical principles and experimental insights.

The Fundamental Basis of Reactivity: Nucleophilicity and Basicity

The selective functionalization of this compound hinges on the inherent differences in the chemical properties of its nucleophilic centers: the nitrogen of the primary amine and the oxygen atoms of the primary and secondary hydroxyl groups.

Primary amines are generally more potent nucleophiles and stronger bases than primary alcohols.[1][2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair of electrons on the nitrogen more available for donation to an electrophile.[3] The pKa of a typical primary alkylammonium ion is around 10-11, while the pKa of a primary alcohol is approximately 16-18.[4] This significant difference in basicity means that under neutral or slightly basic conditions, the amine exists predominantly in its more nucleophilic free base form, while the alcohol remains largely protonated and less reactive.

I. Exploiting Inherent Reactivity: Selective N-Functionalization

The superior nucleophilicity of the primary amine allows for its selective functionalization in the presence of the two hydroxyl groups under carefully controlled conditions. Reactions such as acylation and sulfonylation can be directed to the nitrogen atom with high selectivity.

A. Selective N-Acylation

The formation of an amide bond at the primary amine is a common and often desired transformation. To achieve selective N-acylation of this compound, the reaction conditions are critical.

Causality Behind Experimental Choices:

  • Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial. This minimizes the rate of the less favorable O-acylation, which typically requires more energy to overcome its higher activation barrier.

  • Reagent Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess should be avoided as it may lead to competing O-acylation.

  • pH Control: Maintaining a pH around the pKa of the amine (approximately 10-11) ensures a significant concentration of the free, nucleophilic amine. In acidic conditions, the amine is protonated to its non-nucleophilic ammonium form, shutting down N-acylation.

Experimental Protocol: Selective N-Acetylation

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

  • Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acetylated product by column chromatography.

Caption: Workflow for the selective N-acylation of this compound.

II. A Strategic Approach to O-Functionalization: The Role of Protecting Groups

To selectively functionalize the hydroxyl groups, the more reactive primary amine must first be "masked" or protected. This is a common strategy in multi-functional molecules and is a cornerstone of modern organic synthesis.[1][5] The use of an appropriate protecting group allows for subsequent reactions to be directed specifically to the hydroxyl moieties.

A. Protection of the Primary Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6][7]

Experimental Protocol: N-Boc Protection

  • Dissolve this compound in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate or sodium hydroxide.

  • Add di-tert-butyl dicarbonate (Boc)₂O to the solution.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the dioxane under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to yield the N-Boc protected this compound.

N-Boc Protection Strategy Start This compound Protect N-Boc Protection ((Boc)₂O, Base) Start->Protect Intermediate N-Boc-4-aminobutane-1,2-diol Protect->Intermediate React_OH Selective O-Functionalization (e.g., Acylation, Silylation) Intermediate->React_OH Protected_Product N-Boc, O-Functionalized Product React_OH->Protected_Product Deprotect Deprotection (Acidic Conditions, e.g., TFA) Protected_Product->Deprotect Final_Product O-Functionalized This compound Deprotect->Final_Product

Sources

Benchmarking 4-Aminobutane-1,2-diol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is perpetual. These transient stereogenic units are pivotal in guiding reactions to yield enantiomerically pure products, a cornerstone of modern drug development and fine chemical synthesis.[1] This guide provides a comprehensive technical evaluation of 4-aminobutane-1,2-diol as a potential chiral auxiliary. In the absence of extensive primary literature on this specific molecule, we will benchmark its structural attributes and theoretical performance against well-established and commercially successful auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. Through this comparative analysis, we aim to provide a predictive framework for its application and highlight its potential advantages and challenges.

The Archetype of a Successful Chiral Auxiliary

A chiral auxiliary's efficacy is judged by a set of rigorous criteria:

  • High Diastereoselectivity: It must induce a strong facial bias in the substrate, leading to a high diastereomeric excess (d.e.) in the product.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently cleaved under mild conditions without racemization of the desired product.

  • Predictable Stereochemical Outcome: The stereochemistry of the major diastereomer should be predictable, allowing for rational design of synthetic routes.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.

  • Crystallinity of Derivatives: Crystalline intermediates facilitate purification by recrystallization, often allowing for the isolation of diastereomerically pure compounds.

Structural Merits of this compound

This compound is a chiral amino alcohol. The presence of both an amino and two hydroxyl groups offers multiple handles for its attachment to a substrate. Theoretically, it can be converted into various heterocyclic structures, such as oxazolidinones or imidazolidinones, which are common scaffolds for effective chiral auxiliaries.[]

The stereogenic center at C-2, bearing a hydroxyl group, is poised to influence the stereochemical course of reactions at a proximal reactive center. The conformational rigidity of the resulting heterocyclic derivative would be a key determinant of its effectiveness.

Comparative Analysis with Established Chiral Auxiliaries

To contextualize the potential of this compound, we compare it with two industry-standard chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.

FeatureThis compound (Predicted)Evans' OxazolidinonesOppolzer's Sultams
Chiral Scaffold Amino diolAmino alcoholCamphor-derived sulfonamide
Attachment Via amide or oxazolidinone formationAmide bond formationSulfonamide bond formation
Key Reactions Alkylation, Aldol, Conjugate AdditionAlkylation, Aldol, Conjugate Addition, Diels-AlderAlkylation, Aldol, Conjugate Addition
Diastereoselectivity Potentially high, dependent on the rigidity of the derived heterocycleGenerally >95% d.e.[3]Generally >95% d.e.
Cleavage Hydrolytic or reductive, potentially yielding various functional groupsHydrolytic (acid, base), Reductive (LiAlH4, LiBH4), Nucleophilic (LiOOH)[1]Hydrolytic (acid, base), Reductive (LiAlH4, SmI2)
Predictability Dependent on the chelation control of the diol functionalityHigh, based on a well-understood chelated transition state modelHigh, based on a rigid bicyclic structure

Hypothetical Applications and Mechanistic Considerations

Based on its structure, this compound would likely be employed in a manner analogous to other amino alcohol-derived auxiliaries. The primary amine can be acylated to introduce the desired substrate. The vicinal diol could potentially be protected or involved in chelation to a metal center, thereby influencing the stereochemical outcome.

Asymmetric Alkylation

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[1] Following the Evans' auxiliary model, an N-acyl derivative of a cyclic carbamate formed from this compound could be subjected to deprotonation and subsequent alkylation.

Hypothetical Workflow for Asymmetric Alkylation:

cluster_attachment Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Cleavage A This compound C N-Acyl Auxiliary A->C Acylation B Acyl Halide (R-COCl) B->C E Enolate C->E D Base (e.g., LDA) D->E G Alkylated Auxiliary E->G F Electrophile (R'-X) F->G I Chiral Product G->I J Recovered Auxiliary G->J H Cleavage Reagent H->I H->J

Caption: Hypothetical workflow for an asymmetric alkylation using a this compound-derived auxiliary.

The stereochemical outcome would likely be dictated by the formation of a rigid, chelated enolate, where one face is sterically shielded by the auxiliary's framework. The presence of the hydroxyl groups could offer additional points for chelation, potentially leading to different stereoselectivities compared to standard Evans' auxiliaries.

Asymmetric Aldol Reactions

Similarly, in aldol reactions, the formation of a boron or titanium enolate of the N-acyl derivative would likely proceed through a Zimmerman-Traxler-like transition state. The stereochemical control would arise from the facial bias imposed by the chiral auxiliary.

Experimental Protocols (Based on Analogy)

While specific protocols for this compound are not available, the following established procedures for Evans' oxazolidinones serve as a valuable blueprint for potential experimentation.

Attachment of the Acyl Group (Acylation)

This protocol describes the acylation of an Evans' oxazolidinone, a step that would be analogous for a cyclic derivative of this compound.

Materials:

  • (4R,5S)-4,5-Diphenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the oxazolidinone in anhydrous THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.

  • Add n-BuLi dropwise and stir for 15 minutes.

  • Add propionyl chloride dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diastereoselective Alkylation

Materials:

  • N-Propionyl oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.

  • Add LDA dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide dropwise and stir for 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Cleavage of the Auxiliary

The cleavage of the auxiliary is a critical step to liberate the chiral product.

Reductive Cleavage to a Chiral Alcohol:

  • Dissolve the alkylated auxiliary in anhydrous diethyl ether and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting solids and wash with diethyl ether.

  • Concentrate the filtrate to yield the crude chiral alcohol.

  • The recovered auxiliary can be purified from the solid precipitate.

Potential Advantages and Uncharted Territories

Potential Advantages:

  • Novel Stereochemical Control: The diol functionality could offer unique chelation possibilities, potentially leading to different or improved stereoselectivities compared to existing auxiliaries.

  • Versatile Cleavage: The presence of multiple functional groups might allow for a wider range of cleavage conditions to yield different products (e.g., acids, esters, amides, alcohols).

Uncharted Territories and Challenges:

  • Synthesis of the Auxiliary: An efficient and scalable synthesis of enantiopure this compound would be a prerequisite for its widespread adoption.

  • Formation of a Rigid Scaffold: The successful application of this diol as a chiral auxiliary would depend on its ability to form a conformationally rigid heterocyclic derivative. Extensive conformational analysis and derivatization studies would be necessary.

  • Empirical Validation: The ultimate utility of this compound as a chiral auxiliary can only be determined through rigorous experimental investigation. The predictions made in this guide are based on established principles but require empirical validation.

Conclusion

While this compound is not a documented chiral auxiliary in the current body of scientific literature, its structural features present an intriguing case for its potential application in asymmetric synthesis. By drawing analogies with highly successful amino alcohol-derived auxiliaries, we can project its utility in fundamental transformations such as alkylations and aldol reactions. The key to unlocking its potential lies in the development of a robust synthetic route to the enantiopure diol and the systematic investigation of its performance in stereoselective reactions. This guide serves as a foundational framework for such an exploration, offering both the theoretical underpinnings and the practical, analogous protocols to begin this line of inquiry. The field of asymmetric synthesis is one of continuous innovation, and the exploration of novel chiral scaffolds like this compound is essential for pushing the boundaries of what is synthetically achievable.

References

  • Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
  • Wikipedia. (2023, December 1). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic conjugate addition. Retrieved from [Link]

  • YouTube. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online). Retrieved from [Link]

Sources

Synthesis & Derivative Exploration

A Senior Application Scientist's Guide to the Synthesis of Novel Derivatives from 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminobutane-1,2-diol is a highly valuable, yet underutilized, chiral building block in synthetic organic chemistry. Its trifunctional nature, possessing a primary amine, a primary hydroxyl, and a secondary hydroxyl group, offers a rich scaffold for the generation of diverse and complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies for synthesizing novel derivatives from this versatile synthon. We will delve into the strategic considerations governing regioselective and chemoselective functionalization, present field-proven protocols, and discuss the potential applications of the resulting derivatives in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery and development, the demand for structurally novel and stereochemically defined molecules is insatiable.[1][2][3] Chiral 1,2-amino alcohols, in particular, are privileged scaffolds found in numerous biologically active compounds and serve as critical ligands in asymmetric synthesis.[4][5] this compound emerges as a compelling starting material due to its inherent chirality and the orthogonal reactivity of its three distinct functional groups.

The strategic potential of this molecule lies in the ability to selectively address:

  • The Primary Amine: The most nucleophilic site, readily undergoing acylation, alkylation, sulfonylation, and reductive amination.

  • The Primary Hydroxyl: More sterically accessible and generally more reactive than its secondary counterpart, allowing for selective protection, esterification, and etherification.

  • The Secondary Hydroxyl: A sterically hindered and less reactive nucleophile, often requiring more forcing conditions for functionalization.

This hierarchy of reactivity forms the logical foundation for the selective synthesis of a vast array of derivatives, from simple N-acylated compounds to complex heterocyclic systems like chiral morpholines.[6] The application of these derivatives spans from building blocks for complex natural products to novel pharmacophores in their own right, analogous to the development of immunosuppressive agents from similar amino diol structures.[7]

Core Principles of Reactivity and Selectivity

A nuanced understanding of the molecule's electronic and steric properties is paramount for designing successful synthetic routes. The primary amine is significantly more nucleophilic and basic than the hydroxyl groups, making it the default site of reaction with electrophiles under neutral or basic conditions. The challenge, and indeed the opportunity, lies in controlling regioselectivity between the two hydroxyl groups.

Chemoselectivity: Amine vs. Hydroxyl

Selective N-functionalization is typically the most straightforward transformation. The higher nucleophilicity of the amine allows it to react preferentially with acylating or alkylating agents.

  • Causality of N-Acylation: In a typical acylation reaction (e.g., with an acid chloride or anhydride), the amine's lone pair is more available for nucleophilic attack than the hydroxyl oxygen atoms. This difference can be exploited to achieve high yields of N-acylated products while leaving the diol moiety intact, a common challenge in organic synthesis.[8] Methods utilizing mixed anhydrides or catalytic dibutyltin oxide can further enhance this selectivity under mild conditions.[8][9][10]

Regioselectivity: Primary (C1) vs. Secondary (C2) Hydroxyl

Differentiating between the primary and secondary alcohols requires a more strategic approach, often involving protecting groups or regioselective reagents.

  • Steric Hindrance: The primary hydroxyl at the C1 position is less sterically encumbered than the secondary hydroxyl at C2. This difference is the primary lever for achieving regioselectivity. Large, bulky protecting group reagents (e.g., silyl chlorides) will preferentially react at the C1 position.[11][12]

  • Cyclic Acetals: A powerful strategy for protecting the diol unit involves the formation of a five-membered cyclic acetal, such as an acetonide (using acetone or 2,2-dimethoxypropane) or a benzylidene acetal.[13][14] This tactic protects both hydroxyl groups simultaneously, allowing for subsequent chemistry on the free amine. The acetal can then be removed under acidic conditions to regenerate the diol.

Strategic Derivatization Pathways

The synthesis of novel derivatives can be logically categorized based on the functional group being modified. The following workflow illustrates the decision-making process for accessing different classes of compounds.

G cluster_n N-Functionalization cluster_o O-Functionalization cluster_cyclo Cyclization start This compound n_acyl N-Acylation (RCOCl, Base) start->n_acyl Chemoselective n_alkyl N-Alkylation (R-X, Base) start->n_alkyl n_reduct Reductive Amination (RCHO, NaBH(OAc)3) start->n_reduct o_protect_both Diol Protection (e.g., Acetonide) start->o_protect_both Regioselective o_protect_selective Selective C1-Protection (e.g., TBDMSCl) start->o_protect_selective cyclo Intramolecular Cyclization (e.g., to Morpholines) n_acyl->cyclo Activation n_acyl_protected N-Acylation o_protect_both->n_acyl_protected n_alkyl_protected N-Alkylation o_protect_both->n_alkyl_protected o_alkyl O-Alkylation (NaH, R-X) o_protect_selective->o_alkyl C2-Alkylation deprotect O-Functionalized N-Acyl/Alkyl Derivative n_acyl_protected->deprotect Deprotection n_alkyl_protected->deprotect Deprotection G Mechanism: Acetonide Protection of a 1,2-Diol cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Deprotonation diol R-CH(OH)CH₂(OH) attack Intermediate Adduct diol->attack acetone +   (CH₃)₂C(OCH₃)₂ protonated_acetone [(CH₃)₂C(OCH₃)(OCH₃H)]⁺ acetone->protonated_acetone Protonation catalyst +   H⁺ (cat.) oxocarbenium [(CH₃)₂C=OCH₃]⁺ (Oxocarbenium ion) protonated_acetone->oxocarbenium - CH₃OH oxocarbenium->attack ring_closure Protonated Acetonide attack->ring_closure Secondary OH attacks - H⁺ product Final Acetonide Product ring_closure->product - CH₃OH attack_label Primary OH attacks

Sources

A Senior Application Scientist's Guide to the Strategic Functionalization of the Amino Group in 4-Aminobutane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutane-1,2-diol is a versatile chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a primary amine and a vicinal diol, offers multiple points for molecular elaboration, enabling the synthesis of complex and diverse compound libraries. However, this polyfunctionality presents a distinct challenge: achieving selective modification of the amino group while preserving the integrity of the hydroxyl moieties. This in-depth guide provides a comprehensive overview of the core strategies for the targeted functionalization of the amino group in this compound. We will explore the causality behind experimental choices for key transformations—including amide bond formation, reductive amination, and carbamate synthesis—and provide field-proven, step-by-step protocols. Furthermore, this guide addresses the critical aspect of chemoselectivity through a discussion of orthogonal protecting group strategies for the diol functionality, ensuring a self-validating and robust synthetic approach.

The Strategic Value of the this compound Scaffold

The this compound scaffold is more than a simple linker. Its constituent parts—a primary amine and a 1,2-diol—confer specific, advantageous properties that are highly sought after in drug design.

  • The Amino Group: As a primary amine, this group is a strong hydrogen bond donor and can be protonated at physiological pH, allowing for crucial ionic interactions with biological targets.[1][2] It serves as a versatile chemical handle for introducing a vast array of functional groups, directly influencing a molecule's pharmacological profile.

  • The 1,2-Diol (Glycol) Moiety: This feature significantly increases the polarity and aqueous solubility of a molecule. The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, providing a rich pharmacophore for interaction with protein active sites.[3] In fragment-based drug discovery (FBDD), such polar functionalities are critical for establishing initial binding interactions that can be elaborated upon.[4]

The synthetic challenge, therefore, is to harness the reactivity of the amine without engaging in unintended side reactions at the diol. The nucleophilicity of the primary amine is generally greater than that of the primary and secondary alcohols, allowing for a degree of inherent selectivity. However, for many powerful or harsh reagents, this difference is insufficient, necessitating a more controlled and strategic approach.

Core Methodologies for N-Functionalization

The modification of the amino group is central to diversifying the this compound core. The following sections detail the most robust and widely employed methodologies, explaining the rationale behind each and providing actionable protocols.

Amide Bond Formation: The Cornerstone of Library Synthesis

Amide coupling is arguably the most frequently used reaction in medicinal chemistry, allowing for the reliable connection of a carboxylic acid to an amine.[5] This strategy enables the systematic exploration of chemical space by introducing diverse R-groups from a vast commercial library of carboxylic acids.

Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine to form an amide requires extremely high temperatures and results in the elimination of water, conditions that are incompatible with most complex molecules. Therefore, the carboxylic acid must be "activated." This is achieved by converting the hydroxyl group into a better leaving group, a process mediated by a coupling reagent . The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the risk of epimerization of chiral centers, and cost. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are workhorses in this domain.[6] The additive suppresses side reactions and reduces the potential for racemization.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C to form the activated ester intermediate.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents) in the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Common Amide Coupling Reagents

Reagent NameAcronymClassKey Characteristics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble urea byproduct, easy to remove. Often used with HOBt or DMAP.[6]
DicyclohexylcarbodiimideDCCCarbodiimideForms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumHigh coupling efficiency, but produces carcinogenic HMPA as a byproduct.
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUUronium/AminiumVery fast and efficient, low racemization. Good for hindered couplings.[7]

Visualization: Amide Coupling Workflow

Amide_Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid EDC_HOBt EDC + HOBt RCOOH->EDC_HOBt Mix at 0°C Active_Ester Activated O-acylisourea or HOBt Ester EDC_HOBt->Active_Ester Product N-Acylated Product (Amide) Active_Ester->Product Nucleophilic attack AmineDiol This compound + Base (DIPEA) AmineDiol->Product Add to activated mixture Reductive_Amination cluster_imine Step 1: Imine Formation (in situ) cluster_reduction Step 2: Reduction AmineDiol This compound Carbonyl Aldehyde / Ketone AmineDiol->Carbonyl Mix + Acetic Acid Imine Imine / Iminium Ion Intermediate Carbonyl->Imine Product N-Alkylated Product (Secondary Amine) Imine->Product Selective Reduction STAB NaBH(OAc)3 (STAB) STAB->Product Carbamate_Formation AmineDiol This compound Reagents Alkyl Chloroformate + Base (e.g., NaHCO3) in THF/Water AmineDiol->Reagents React at 0°C to RT Product N-Carbamate Product Reagents->Product Orthogonal_Strategy Start This compound Protected Diol-Protected Intermediate (Acetonide) Start->Protected 1. Acetonide Formation (Acetone, cat. Acid) N_Func N-Functionalized, Protected Intermediate Protected->N_Func 2. N-Functionalization (e.g., Amide Coupling) Final Final N-Functionalized Product N_Func->Final 3. Deprotection (Aqueous Acid)

Sources

An In-Depth Technical Guide to the Synthesis of 4-Aminobutane-1,2-diol Analogs with Modified Backbones

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminobutane-1,2-diol scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a critical building block in medicinal chemistry. Its inherent chirality and the presence of multiple functional groups offer a rich platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies for creating analogs of this compound with modified carbon backbones. We will delve into the causal reasoning behind strategic synthetic choices, from starting material selection to stereocontrolled transformations and functional group manipulations. Detailed experimental protocols, characterization data, and a discussion of the structure-activity relationships of these analogs will be presented to equip researchers with the knowledge to design and synthesize novel compounds for drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key pharmacophore in numerous bioactive compounds, including inhibitors of enzymes such as HIV protease.[1][2] The stereochemistry of the amino and hydroxyl groups, as well as the nature of the carbon backbone, plays a crucial role in the biological activity of these molecules.[3] Modification of the C1, C2, C3, or C4 positions of the butane backbone allows for the systematic exploration of the chemical space around this scaffold, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthetic methodologies to achieve these modifications in a controlled and efficient manner.

Strategic Approaches to Backbone Modification

The synthesis of backbone-modified this compound analogs requires a careful selection of starting materials and a robust synthetic strategy that allows for the introduction of desired substituents with high stereocontrol. Two primary strategies are generally employed:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry.

  • Asymmetric Synthesis: This strategy involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, starting from achiral or racemic precursors.

The choice between these strategies depends on the availability of starting materials, the desired stereoisomer, and the complexity of the target molecule.

Retrosynthetic Analysis: A Blueprint for Synthesis

A retrosynthetic analysis of a generic backbone-modified this compound (Target Molecule I ) reveals several key disconnections and potential synthetic routes.

Sharpless Asymmetric Dihydroxylation Workflow start Substituted Allylic Amine (N-protected) reaction OsO4 (cat.), Chiral Ligand (AD-mix-α or AD-mix-β) Co-oxidant (e.g., NMO) start->reaction product Chiral N-Protected This compound reaction->product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Asymmetric Dihydroxylation of a Protected Allylic Amine

  • Preparation: To a stirred solution of N-Boc-allylamine (1.0 eq) in a 1:1 mixture of t-BuOH and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).

  • Reaction: Stir the resulting slurry vigorously at 0 °C for 24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature, stirring for 1 hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford the desired N-Boc-4-aminobutane-1,2-diol.

Causality: The choice of AD-mix-α or AD-mix-β determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol. [4]The N-Boc protecting group is stable under these reaction conditions and prevents side reactions involving the amine. [5]

Modification at C3: Introduction of Substituents

Introducing substituents at the C3 position can be achieved through various methods, including the use of organometallic reagents with chiral epoxides.

The reaction of a chiral epoxide with an organocuprate reagent provides a highly regioselective and stereospecific method for C-C bond formation. The nucleophilic attack occurs at the less substituted carbon of the epoxide, proceeding with inversion of configuration. [6][7] Conceptual Workflow:

Epoxide Opening Workflow start Chiral Glycidol Derivative reagent R2CuLi (Gilman Reagent) start->reagent SN2 Attack product C3-Substituted 1,2-Diol reagent->product

Caption: Workflow for Epoxide Ring-Opening with an Organocuprate.

Experimental Protocol: Synthesis of a C3-Alkylated Diol

  • Reagent Preparation: Prepare the Gilman reagent by adding two equivalents of the desired alkyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

  • Reaction: To the freshly prepared organocuprate solution, add a solution of (R)-glycidol (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting diol by column chromatography.

Causality: The use of a chiral glycidol as the starting material ensures the stereochemistry of the resulting diol. The SN2 nature of the ring-opening guarantees the inversion of stereochemistry at the site of nucleophilic attack. [7]

Modification at C4: The Amino Terminus

Modifications at the C4 position often involve the introduction of the amino group or its precursor. The Sharpless Asymmetric Aminohydroxylation provides a direct route to chiral amino alcohols.

This reaction is a powerful tool for the one-step, stereoselective synthesis of 1,2-amino alcohols from alkenes. [8][9]It utilizes a catalytic amount of osmium tetroxide and a chiral ligand, similar to the dihydroxylation, but with a nitrogen source.

Conceptual Workflow:

Sharpless Aminohydroxylation Workflow start Substituted Alkene reaction OsO4 (cat.), Chiral Ligand Nitrogen Source (e.g., Chloramine-T) start->reaction product Chiral 1,2-Amino Alcohol reaction->product

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Protecting Group Strategies: A Critical Component

The presence of multiple reactive functional groups (amine and two hydroxyls) in this compound necessitates a robust protecting group strategy to ensure chemoselectivity during multi-step syntheses.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsReference
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O), BaseTrifluoroacetic acid (TFA) or HCl in an organic solvent[5][10]
Primary Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)
Secondary HydroxylBenzylBnBenzyl bromide (BnBr), NaHCatalytic Hydrogenation (H₂, Pd/C)

Table 1: Common Protecting Groups for Aminodiol Synthesis

Orthogonality is Key: The chosen protecting groups should be "orthogonal," meaning that one can be removed selectively in the presence of the others. For example, the acid-labile Boc group can be removed without affecting a silyl ether, which is cleaved with fluoride ions. [5] Experimental Protocol: N-Boc Protection of an Aminodiol

  • Dissolution: Dissolve the aminodiol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution.

  • Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected aminodiol, which can often be used without further purification.

Characterization of Modified Analogs

The structural elucidation of newly synthesized this compound analogs is crucial for confirming their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Features for a 4-(N-Boc-amino)butane-1,2-diol:

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H1'3.4 - 3.7m
H23.7 - 3.9m
H3, H3'1.4 - 1.7m
H4, H4'3.0 - 3.3m
NH~5.0br s
Boc (CH₃)₃~1.4s

Table 2: Typical ¹H NMR Data (Note: Actual shifts will vary depending on the specific substitution pattern and solvent). A spectrum for the related 1,2-butanediol shows signals in similar regions. [11]

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a common technique for these polar molecules. [12][13] Expected Fragmentation Pattern:

  • [M+H]⁺: The protonated molecular ion.

  • Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols.

  • Loss of the Boc group: Cleavage of the protecting group is often observed.

  • Cleavage of the C-C backbone: Fragmentation of the butane chain can provide further structural information.

Structure-Activity Relationships and Biological Evaluation

The synthesized analogs should be evaluated for their biological activity to establish structure-activity relationships (SAR). [14]For example, in the context of HIV protease inhibitors, modifications to the P1' position of aminodiol-based inhibitors have been shown to correlate with cytotoxicity. [1][2]A systematic exploration of backbone modifications can lead to the identification of compounds with improved therapeutic indices.

Biological Evaluation Workflow:

Biological Evaluation Workflow start Synthesized Analog Library screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) start->screening hit_id Hit Identification screening->hit_id secondary_assays Secondary Assays (e.g., Cell-based Assays, Cytotoxicity) hit_id->secondary_assays Active Compounds sar Structure-Activity Relationship (SAR) Analysis secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Directions

This technical guide has outlined robust and versatile synthetic strategies for the creation of this compound analogs with modified backbones. By leveraging powerful asymmetric transformations and careful protecting group manipulation, researchers can access a wide array of novel compounds. The detailed protocols and mechanistic rationale provided herein serve as a foundation for the design and synthesis of next-generation therapeutic agents based on this important scaffold. Future work in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel biological targets for these promising molecules.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link] [5]2. Wikipedia. Sharpless asymmetric dihydroxylation. [Link] [4]3. Kiessling, L. L., & Splain, R. A. (2010). Structure-Activity Relationships of Glycomimetic Inhibitors of a Glycosyltransferase. ACS Chemical Biology, 5(7), 643-658.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Aminobutane-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Aminobutane-1,2-diol, a compound frequently utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide a comprehensive, step-by-step approach to the disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Initial Precautions

GHS Hazard Classification for a Structurally Similar Compound (this compound hydrochloride):

Hazard ClassCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation[PubChem][1]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[PubChem][1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335May cause respiratory irritation[PubChem][1]

This data is for the hydrochloride salt and should be considered as indicative for the base compound until a specific SDS is available.

Safety data for similar amino alcohols, such as 4-Amino-1-butanol, indicate that they can be harmful if swallowed and may cause skin and eye irritation or burns.[2] Therefore, it is prudent to handle this compound with the assumption that it is a hazardous substance.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Spill Management: Have a spill kit readily available that includes an inert absorbent material (e.g., sand, vermiculite).[4]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on the available data, waste containing this compound should be treated as hazardous chemical waste.

Key Principles of Waste Segregation:

  • Dedicated Waste Container: Use a designated, properly labeled, and chemically compatible waste container for all this compound waste. Polyethylene containers are generally suitable for amino alcohols.[5]

  • Incompatible Materials: Avoid mixing this compound waste with incompatible chemicals. Amines can react exothermically with acids and are incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[6][7] Mixing with these materials can lead to the generation of heat, pressure, or toxic fumes.

  • Waste Streams: Maintain separate waste streams for halogenated and non-halogenated solvents. If this compound is dissolved in a solvent, the entire solution is considered hazardous waste and should be segregated accordingly.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

Small Quantities (e.g., residual amounts in containers, contaminated labware)
  • Rinsing: Triple rinse the empty container or contaminated labware with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous waste in your designated this compound waste container.

  • Container Disposal: Once thoroughly rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Bulk Quantities and Contaminated Debris
  • Waste Collection: Carefully transfer the bulk liquid or solid waste into a designated hazardous waste container. Use a funnel for liquids to prevent spillage. For solids, use appropriate tools to avoid generating dust.

  • Spill Cleanup Debris: Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, must be placed in the solid hazardous waste container.[4]

  • Container Sealing: Securely close the waste container. Do not overfill; leave adequate headspace for expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixture. Include the date of waste generation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[8] Ensure secondary containment is in place to capture any potential leaks.[9]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[11]

Emergency Procedures

Spill Response:

  • Evacuate: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill with an inert absorbent material.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) is_bulk Bulk Quantity or Contaminated Debris? start->is_bulk small_quant Small Quantity (e.g., container residue) is_bulk->small_quant No bulk_quant Bulk Waste is_bulk->bulk_quant Yes triple_rinse Triple Rinse Container small_quant->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container (non-hazardous) collect_rinsate->dispose_container collect_waste Collect in Designated Hazardous Waste Container collect_rinsate->collect_waste bulk_quant->collect_waste label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup for Disposal store_waste->request_pickup end_disposal Approved Waste Disposal Plant request_pickup->end_disposal

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.